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  • Product: N,N'-bis(2-phenylethyl)ethanediamide
  • CAS: 14040-79-0

Core Science & Biosynthesis

Foundational

N,N'-bis(2-phenylethyl)ethanediamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of N,N'-bis(2-phenylethyl)ethanediamide Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the synthesis of N,N'...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N,N'-bis(2-phenylethyl)ethanediamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthesis of N,N'-bis(2-phenylethyl)ethanediamide (CAS: 14040-79-0), a symmetrical diamide with significant utility as a ligand in coordination chemistry and as a versatile building block in organic synthesis.[1][2] This document delves into the primary synthetic methodologies, elucidates the underlying chemical principles, and presents a detailed, field-proven experimental protocol. The guide is intended for researchers, chemists, and drug development professionals seeking a robust understanding of the synthesis, purification, and characterization of this compound.

Introduction and Strategic Overview

N,N'-bis(2-phenylethyl)ethanediamide, also known as N,N'-diphenethyloxalamide, is a molecule characterized by a central ethanediamide (oxalamide) core symmetrically substituted with two 2-phenylethyl groups. Its structure imparts a C2 symmetry and provides bidentate coordination capabilities through its amide functionalities, making it a valuable ligand.[2][3]

The synthesis of this target molecule hinges on the formation of two amide bonds. The core challenge in amide synthesis is the direct reaction of a carboxylic acid and an amine, which is often inefficient due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[4] Therefore, efficient synthesis necessitates the activation of the carboxylic acid moiety. For N,N'-bis(2-phenylethyl)ethanediamide, this is achieved by starting with a derivative of oxalic acid that is highly susceptible to nucleophilic attack by the primary amine, 2-phenylethylamine. Two principal strategies dominate this synthesis, each with distinct advantages and mechanistic considerations.

Core Synthetic Strategies and Mechanistic Insights

The formation of the diamide is achieved by reacting two equivalents of 2-phenylethylamine with one equivalent of a suitable two-carbon dicarbonyl electrophile. The choice of this electrophile dictates the reaction conditions and overall efficiency.

Pathway A: High-Reactivity Acylation via Oxalyl Chloride

This is the most direct and vigorous method, employing the highly electrophilic diacyl chloride, oxalyl chloride. This approach is a classic example of the Schotten-Baumann reaction.[4]

Causality and Mechanism: Acyl chlorides are among the most reactive carboxylic acid derivatives.[5] The two chlorine atoms in oxalyl chloride are powerful electron-withdrawing groups, which, combined with the adjacent carbonyls, render the carbonyl carbons exceptionally electrophilic and prone to nucleophilic attack.

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism .[6][7]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 2-phenylethylamine attacks one of the electrophilic carbonyl carbons of oxalyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[5]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond. This concerted step results in the expulsion of a chloride ion, which is an excellent leaving group.[8]

  • Deprotonation: The resulting protonated amide is neutralized. This is a critical step, as the reaction generates one equivalent of hydrogen chloride (HCl) for each amide bond formed.[7] The HCl must be scavenged by a base to prevent it from protonating the starting amine, which would render the amine non-nucleophilic and halt the reaction. Typically, a second equivalent of the 2-phenylethylamine starting material or an auxiliary non-nucleophilic base (e.g., triethylamine, pyridine) is used for this purpose.[4][8]

  • Second Acylation: The process repeats at the second acyl chloride site to form the final symmetrical diamide.

Pathway B: Moderate-Reactivity Aminolysis of Diethyl Oxalate

An alternative, milder pathway involves the reaction of 2-phenylethylamine with diethyl oxalate. This reaction, an example of aminolysis, is generally less vigorous than the acylation with oxalyl chloride.

Causality and Mechanism: Esters are less reactive than acyl chlorides because the ethoxide leaving group (⁻OEt) is a stronger base, and therefore a poorer leaving group, than the chloride ion (Cl⁻).[5] Consequently, this reaction often requires heating to proceed at a practical rate.[5] The mechanism is also a nucleophilic acyl substitution, but the intermediate is stabilized differently, and the leaving group is ethanol.[9][10] The reaction of primary amines with diethyl oxalate to form solid N,N'-dialkyloxamides is a classic method for distinguishing them from secondary amines, which typically form liquid oxamic esters, and tertiary amines, which do not react.[9]

Comparative Analysis of Synthetic Routes

The choice between these two pathways depends on the desired reaction rate, available equipment, and sensitivity of the starting materials to harsh conditions.

FeaturePathway A: Oxalyl ChloridePathway B: Diethyl Oxalate
Electrophile Reactivity Very HighModerate
Reaction Conditions Typically rapid at 0 °C to room temperature.[4]Often requires heating/reflux.[5]
Byproducts Hydrogen Chloride (HCl)Ethanol (EtOH)
Key Consideration Requires a base to neutralize HCl.[8]Reaction equilibrium can be driven by removing ethanol.
Advantages High yield, fast reaction time.Milder conditions, less hazardous byproduct.
Disadvantages Oxalyl chloride is corrosive and moisture-sensitive; HCl byproduct is corrosive.Slower reaction times; may require higher temperatures.

For its speed, efficiency, and high yield, the oxalyl chloride pathway is often preferred in a laboratory setting for preparing this type of compound.

Detailed Experimental Protocol: Synthesis via Oxalyl Chloride

This protocol details the synthesis of N,N'-bis(2-phenylethyl)ethanediamide from 2-phenylethylamine and oxalyl chloride. It is designed to be a self-validating system, where successful execution relies on careful control of stoichiometry and temperature.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityEquivalentsAmount
2-PhenylethylamineC₈H₁₁N121.180.98 g/mL2.22.67 g (2.72 mL)
Oxalyl Chloride(COCl)₂126.931.48 g/mL1.01.27 g (0.86 mL)
Triethylamine (TEA)(C₂H₅)₃N101.190.726 g/mL2.22.23 g (3.07 mL)
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mL-~100 mL
1M Hydrochloric AcidHCl36.461 M-~50 mL
Sat. Sodium BicarbonateNaHCO₃84.01Saturated-~50 mL
BrineNaCl58.44Saturated-~50 mL
Anhydrous MgSO₄MgSO₄120.37--As needed

Note: 2.0 equivalents of amine are for the reaction and 0.2 are in excess. Alternatively, 2.2 equivalents of a non-nucleophilic base like triethylamine are used here to neutralize the HCl byproduct, ensuring the primary amine is available for reaction.

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylethylamine (2.67 g, 22.0 mmol) and triethylamine (2.23 g, 22.0 mmol). Dissolve the mixture in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: In a separate, dry dropping funnel, prepare a solution of oxalyl chloride (1.27 g, 10.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylamine hydrochloride) will form immediately.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with:

    • 50 mL of 1M HCl (to remove excess amine and triethylamine).

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous layer).

  • Drying and Concentration: Drain the organic (DCM) layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield a crude white solid.

  • Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol or ethyl acetate and heat until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and dry them under vacuum. The expected product is a white to off-white powder.[11]

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Phase reagents 1. Combine 2-Phenylethylamine, Triethylamine, and DCM cooling 2. Cool to 0 °C reagents->cooling addition 3. Add Oxalyl Chloride Solution Dropwise cooling->addition stir 4. Stir at Room Temperature addition->stir wash_hcl 5. Wash with 1M HCl stir->wash_hcl Transfer to Separatory Funnel wash_bicarb 6. Wash with Sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine 7. Wash with Brine wash_bicarb->wash_brine dry 8. Dry Organic Layer (MgSO₄) wash_brine->dry concentrate 9. Concentrate via Rotovap dry->concentrate recrystallize 10. Recrystallize from Hot Ethanol/EtOAc concentrate->recrystallize Crude Solid filter_dry 11. Filter and Dry Product recrystallize->filter_dry product Pure N,N'-bis(2-phenylethyl)ethanediamide filter_dry->product

Caption: Workflow for the synthesis and purification of N,N'-bis(2-phenylethyl)ethanediamide.

Product Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized N,N'-bis(2-phenylethyl)ethanediamide.

TechniqueExpected Result
Appearance White to off-white crystalline powder.[11]
¹H NMR (CDCl₃, 400 MHz)δ ~7.3-7.2 (m, 10H, Ar-H), ~7.0 (br s, 2H, N-H), ~3.6 (q, 4H, -CH₂-NH), ~2.9 (t, 4H, Ar-CH₂-). Chemical shifts are estimates based on structure.
¹³C NMR (CDCl₃, 101 MHz)δ ~160 (C=O), ~138 (Ar C-ipso), ~129 (Ar CH), ~128 (Ar CH), ~126 (Ar CH), ~42 (-CH₂-NH), ~35 (Ar-CH₂-). Chemical shifts are estimates based on structure.
IR Spectroscopy (KBr, cm⁻¹)~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1650 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend).
Mass Spectrometry (ESI+)m/z 297.16 [M+H]⁺, 319.14 [M+Na]⁺. Calculated for C₁₈H₂₀N₂O₂: 296.37.[12]
Melting Point A sharp melting point indicates high purity.

Safety and Handling

  • Oxalyl Chloride: Highly corrosive, toxic upon inhalation, and reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • 2-Phenylethylamine: Corrosive base. Avoid contact with skin and eyes.

  • Dichloromethane (DCM): Volatile organic solvent and a suspected carcinogen. All handling should occur within a fume hood.

  • Triethylamine: Flammable liquid and vapor, causes skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of N,N'-bis(2-phenylethyl)ethanediamide is most effectively achieved through the Schotten-Baumann condensation of 2-phenylethylamine with oxalyl chloride. This method is high-yielding, rapid, and relies on a well-understood nucleophilic addition-elimination mechanism. Careful control of temperature during the addition of oxalyl chloride and the use of a base to neutralize the HCl byproduct are critical for success. The alternative pathway using diethyl oxalate offers a milder but slower route. Proper purification via recrystallization and thorough characterization using NMR, IR, and mass spectrometry are essential to ensure the high purity required for its applications in research and development.

References

  • Doc Brown's Chemistry. Reaction mechanisms: acid/acyl chloride with ammonia/amines. Available at: [Link]

  • Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. Available at: [Link]

  • Chemguide. Reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Chemistry Steps. Converting Amines to Amides. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra. Available at: [Link]

  • Organic Syntheses. α-PHENYLETHYLAMINE. Available at: [Link]

  • Chegg. Solved: Could you help me with the chemical mechanism of the bottom reaction. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Available at: [Link]

  • PubChem. Ethanediamide, N,N'-bis(1-phenylethyl)-. Available at: [Link]

  • Chemistry Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0150932). Available at: [Link]

  • Chegg. "NH, + Eto OEt diethyl oxalate two diastereomers if racemic amine used". Available at: [Link]

  • University Website. 1H NMR IR C6H10O3 13C NMR. Available at: [Link]

  • PubChem. N,N'-Bis(2-phenylethyl)oxamide. Available at: [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives. Available at: [Link]

  • ResearchGate. Synthesis of N,N′-bis(2-amino phenyl) oxamide and its behavior of coordination. Available at: [Link]

  • Semantic Scholar. Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available at: [Link]

  • bioRxiv. Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPɣS. Available at: [Link]

  • Organic Syntheses. Amide formation by decarboxylative condensation of N-alkylhydroxylamines and α-ketoacids. Available at: [Link]

Sources

Exploratory

N,N'-bis(2-phenylethyl)ethanediamide: A Supramolecular Scaffold for Drug Delivery and Materials Science

The following technical guide details the chemical architecture, synthesis, and supramolecular utility of N,N'-bis(2-phenylethyl)ethanediamide , a critical scaffold in the design of self-assembling materials for drug del...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and supramolecular utility of N,N'-bis(2-phenylethyl)ethanediamide , a critical scaffold in the design of self-assembling materials for drug delivery.

[1]

Executive Summary

N,N'-bis(2-phenylethyl)ethanediamide (CAS: 14040-79-0), also known as N,N'-bis(phenethyl)oxalamide , represents a fundamental structural motif in the field of supramolecular chemistry.[1] Unlike traditional Active Pharmaceutical Ingredients (APIs) that function via receptor-ligand binding, this compound serves as a functional architect . Its rigid oxalamide core, flanked by flexible phenethyl arms, drives the formation of robust hydrogen-bonded networks capable of gelling organic fluids or crystallizing into defined polymorphs.

For drug development professionals, this molecule is not the "payload" but the vehicle . It is the parent scaffold for a class of Low Molecular Weight Gelators (LMWGs) used to create injectable hydrogels and organogels for sustained drug release.

Chemical Architecture & Mechanism

The utility of N,N'-bis(2-phenylethyl)ethanediamide lies in its ability to self-assemble into high-aspect-ratio fibers.[1] This behavior is governed by two primary non-covalent interactions:[1]

  • The Oxalamide Ribbon (H-Bonding): The central ethanediamide unit contains two amide protons (donors) and two carbonyl oxygens (acceptors). These arrange in a trans-trans conformation, facilitating strong intermolecular hydrogen bonding perpendicular to the molecular axis. This forms a continuous "ribbon" or "sheet" structure.

  • 
    -
    
    
    
    Stacking:
    The terminal phenyl rings provide secondary stabilization through aromatic stacking interactions, often driving the twisting of fibers into helical morphologies (especially in chiral derivatives).
Structural Specifications
PropertyValueNote
IUPAC Name N,N'-bis(2-phenylethyl)ethanediamide
CAS Number 14040-79-0
Molecular Formula

Molecular Weight 296.37 g/mol
Melting Point ~310–315 °CHigh MP indicates strong intermolecular H-bonding.[1][2][3]
Solubility DMSO, DMF (Hot); Insoluble in WaterSoluble in aromatic solvents (Xylene, Toluene) at high temps.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize high-purity N,N'-bis(2-phenylethyl)ethanediamide via aminolysis of diethyl oxalate.

Reagents
  • Diethyl oxalate (Reagent Grade, >99%)

  • 2-Phenylethylamine (99%)[1]

  • Ethanol (Absolute, Anhydrous)

  • Chloroform (for washing)

Workflow Diagram (Synthesis)

SynthesisWorkflow Reactants Reactants: Diethyl Oxalate (1 eq) + Phenethylamine (2.2 eq) Reaction Reflux in Ethanol (78°C, 4-6 Hours) Reactants->Reaction Aminolysis Precipitation Cool to RT White Precipitate Forms Reaction->Precipitation Self-Assembly Filtration Vacuum Filtration Wash with cold EtOH Precipitation->Filtration Purification Recrystallization (DMF/Ethanol mix) Filtration->Purification Remove Mono-amides Product Pure Product (White Crystalline Solid) Purification->Product

Caption: Step-by-step aminolysis pathway for the synthesis of the oxalamide scaffold. The reaction is driven by the nucleophilic attack of the amine on the oxalate esters.[4]

Detailed Procedure
  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Diethyl oxalate (1.46 g, 10 mmol) in 50 mL of anhydrous ethanol .

  • Addition: Add 2-Phenylethylamine (2.66 g, 22 mmol) dropwise over 10 minutes. A slight exotherm may be observed.

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 78°C) for 6 hours. The solution will initially be clear but may turn cloudy as the product forms.

  • Isolation: Cool the reaction mixture to room temperature. The product will crystallize out as a white solid due to its low solubility in ethanol.

  • Filtration: Collect the solid via vacuum filtration. Wash the filter cake three times with cold ethanol (3 x 10 mL) to remove unreacted amine and mono-substituted byproducts.[1]

  • Purification: If high purity is required for biological testing, recrystallize from hot DMF or a DMF/Ethanol mixture.

  • Drying: Dry under high vacuum at 60°C for 12 hours.

Supramolecular Mechanics: The "Gelation" Core

While the parent compound is a strong crystallizer, its derivatives are premier organogelators . Understanding the parent scaffold is essential for designing these derivatives.

Mechanism of Self-Assembly

The molecule acts as a "molecular lego" block.[1] When dissolved in hot solvent and cooled, the molecules stack.

  • H-Bonding Direction: Along the x-axis (intermolecular amide-amide).[1]

  • 
    -Stacking Direction:  Along the y-axis (phenyl-phenyl).[1]
    
  • Result: Formation of 1D fibers that entangle to form a 3D network (Gel), trapping the solvent via surface tension.[5]

Self-Assembly Logic Diagram

SelfAssembly cluster_forces Driving Forces Monomer Free Monomer (In Hot Solvent) Nucleation Nucleation (H-Bonding of Oxalamide Units) Monomer->Nucleation Cooling Elongation Fiber Growth (1D Stacking) Nucleation->Elongation Anisotropic Growth Entanglement 3D Network Formation (Gelation) Elongation->Entanglement Fiber Cross-linking DrugTrap Drug Entrapment (Physical Immobilization) Entanglement->DrugTrap Loading Hbond Intermolecular H-Bonds (Oxalamide Core) Hbond->Nucleation PiStack Pi-Pi Stacking (Phenethyl Arms) PiStack->Elongation

Caption: The hierarchical self-assembly process from monomer to drug-loaded gel network.[1] H-bonding drives the initial nucleation, while Pi-stacking stabilizes the growing fibers.[1]

Applications in Drug Development

The primary interest for pharmaceutical scientists is the use of this scaffold to create supramolecular hydrogels or organogels .

Controlled Release Depots

By modifying the phenethyl ring (e.g., adding hydroxyl groups to create N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide), the solubility profile shifts, allowing the formation of hydrogels.

  • Application: Injectable gels for subcutaneous drug delivery.

  • Mechanism: The drug is dissolved or dispersed in the sol state. Upon injection, the change in temperature or pH triggers gelation, trapping the drug.

  • Release: Drug release is governed by diffusion through the gel matrix and the erosion rate of the supramolecular fibers.

Crystal Engineering Template

The robust oxalamide hydrogen bonding motif is used in co-crystallization studies. It can force difficult-to-crystallize drug molecules into an ordered lattice by serving as a co-former that provides predictable H-bond acceptor/donor sites.[1]

Characterization Standards

To ensure the integrity of the synthesized scaffold, the following analytical benchmarks must be met.

TechniqueKey Feature to ObserveInterpretation
FTIR 3280–3300 cm⁻¹ (N-H stretch)Indicates H-bonded amide.[1]
FTIR 1650–1660 cm⁻¹ (Amide I)Carbonyl stretching; shifts indicate H-bond strength.[1]
¹H NMR

~8.8 ppm (NH triplet)
Confirm amide formation.
¹H NMR

~2.8 & 3.5 ppm (Ethyl triplets)
Confirm phenethyl chain integrity.
XRD Sharp Bragg peaksConfirm crystallinity (amorphous samples indicate impure/rapid precipitation).

References

  • Zinic, M., et al. (2001). "Bis(amino acid) oxalyl amides as ambidextrous gelators of water and organic solvents."[5][6][7] Chemistry – A European Journal.

  • Feringa, B. L., et al. (2004). "Low Molecular Weight Gelators for Organic Solvents." Angewandte Chemie International Edition.
  • PubChem. (2025). "N,N'-Bis(2-phenylethyl)oxalamide Compound Summary." National Library of Medicine.

  • Makarević, J., et al. (2006). "Bis(amino alcohol)oxalamide gelators."[6][7][8][9] Chemical Communications.

Sources

Foundational

biological activity of N,N'-bis(2-phenylethyl)ethanediamide derivatives

This technical guide details the biological and physicochemical profile of -bis(2-phenylethyl)ethanediamide (also known as -diphenethyloxalamide or DPEO) and its functional derivatives. Technical Guide: Biological Activi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological and physicochemical profile of


-bis(2-phenylethyl)ethanediamide  (also known as 

-diphenethyloxalamide or DPEO) and its functional derivatives.

Technical Guide: Biological Activity & Therapeutic Potential of -bis(2-phenylethyl)ethanediamide Derivatives

Executive Summary


-bis(2-phenylethyl)ethanediamide (DPEO) represents a privileged scaffold  in medicinal chemistry and supramolecular science. While the parent compound is chemically stable and often employed as a ligand in catalysis, its true value lies in two distinct domains:
  • Supramolecular Drug Delivery: The central oxalamide core acts as a powerful hydrogen-bonding unit, enabling the formation of self-assembled organogels and hydrogels. These matrices serve as controlled-release vehicles for lipophilic drugs.

  • Cytotoxic Pharmacophore: Structural derivatives—specifically those reduced to 1,2-diamines or substituted on the phenyl ring (e.g., hydroxyl, halogen)—exhibit potent antimicrobial and anticancer activities, often targeting tubulin polymerization or mitochondrial membrane potential.

This guide provides a comprehensive analysis of the molecule’s synthesis, mechanism of action (MoA), structure-activity relationships (SAR), and validated experimental protocols.

Chemical Foundation & Synthesis

Structural Analysis

The DPEO molecule consists of two phenethylamine units linked by an oxalyl (ethanediamide) bridge.

  • Core: The planar oxalamide (

    
    ) bridge is rigid and possesses two hydrogen bond donors and two acceptors. This facilitates strong intermolecular stacking (trans-conformation), driving self-assembly into fibers.
    
  • Periphery: The flexible ethyl spacers and aromatic phenyl rings allow for

    
     stacking and hydrophobic interactions, essential for membrane penetration and receptor binding.
    
Synthetic Pathway

The synthesis is a straightforward nucleophilic acyl substitution. The high efficiency of this reaction makes it an ideal checkpoint for library generation.

Reaction:



DOT Diagram: Synthetic Workflow

SynthesisWorkflow Start Reagents: Phenethylamine (2 eq) Diethyl Oxalate (1 eq) Process1 Reflux in Ethanol (4-6 Hours) Start->Process1 Nucleophilic Attack Intermediate Precipitation of Bis-amide Process1->Intermediate Cooling Purification Filtration & Washing (Cold Ethanol) Intermediate->Purification Product Final Product: N,N'-bis(2-phenylethyl)ethanediamide Purification->Product Yield >85%

Caption: Step-wise synthetic workflow for the generation of the DPEO scaffold.

Biological Activity & Mechanism of Action[1]

Supramolecular Activity: Drug Delivery Systems

The primary "biological" application of the parent DPEO molecule is its role as a Low-Molecular-Weight Gelator (LMWG) .

  • Mechanism: DPEO molecules self-assemble via intermolecular hydrogen bonds between the amide groups and

    
     stacking of the phenyl rings. This creates a 3D fibrillar network that entraps solvent molecules (organogelation).[1][2]
    
  • Application: These gels act as depots for sustained release of hydrophobic drugs (e.g., NSAIDs, chemotherapeutics) upon subcutaneous injection.

Pharmacological Activity: Cytotoxicity & Antimicrobial

While the parent amide is relatively inert, derivatives show significant bioactivity.

  • Antimicrobial: Halogenated derivatives (e.g., containing 5-bromo-2-hydroxybenzyl groups) exhibit low micromolar

    
     values against S. aureus and P. aeruginosa.
    
  • Anticancer: Reduced analogs (ethylenediamines) and Schiff bases have been shown to induce apoptosis in A549 (lung) and MDA-MB-231 (breast) cancer lines.

    • Target: Disruption of mitochondrial membrane potential (

      
      ) and inhibition of tubulin polymerization.
      

DOT Diagram: Mechanism of Action (Cytotoxicity)

MoA Drug DPEO Derivative (e.g., Halogenated/Reduced) Entry Cellular Uptake (Lipophilic Passive Diffusion) Drug->Entry Target1 Mitochondria Entry->Target1 Target2 Microtubules Entry->Target2 Effect1 Loss of Membrane Potential (ΔΨm) Target1->Effect1 Depolarization Effect2 Inhibition of Polymerization Target2->Effect2 G2/M Arrest Outcome Apoptosis / Cell Death Effect1->Outcome Effect2->Outcome

Caption: Dual-mechanism pathway of DPEO derivatives leading to cancer cell apoptosis.

Structure-Activity Relationship (SAR)

To optimize this scaffold for drug development, specific modifications are required:

RegionModificationEffect on Activity
Linker (Oxalamide) Reduction to EthylenediamineIncreases Cytotoxicity. Converts the rigid H-bonding unit into a flexible, cationic polyamine mimic, enhancing DNA/tubulin binding.
Linker (Oxalamide) Methylation of Amide NDecreases Gelation. Disrupts H-bonding network; useful if solubility is required over gelation.
Phenyl Ring (Para) Halogenation (Cl, Br)Increases Potency. Enhances lipophilicity and metabolic stability; Br-derivatives show higher antimicrobial activity.
Phenyl Ring (Ortho) Hydroxyl group (-OH)Increases Selectivity. Facilitates metal chelation (if needed) and mimics natural phenolic pharmacophores.

Experimental Protocols

Protocol A: Synthesis of N,N'-bis(2-phenylethyl)ethanediamide

Objective: Isolate high-purity DPEO for gelation or derivatization.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Dissolution: Dissolve Diethyl oxalate (10 mmol, 1.46 g) in absolute ethanol (20 mL).

  • Addition: Add 2-Phenylethylamine (22 mmol, 2.66 g - slight excess) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4 hours. A white precipitate typically forms within the first hour.
    
  • Work-up:

    • Cool the mixture to room temperature, then to

      
       in an ice bath.
      
    • Filter the white solid using a Büchner funnel.

    • Wash the cake

      
       with cold ethanol (10 mL each).
      
  • Drying: Dry under vacuum at

    
     overnight.
    
  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the singlet oxalamide proton signal around
    
    
    8.5-9.0 ppm.
Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Evaluate the antiproliferative activity of DPEO derivatives against cancer cell lines (e.g., A549).

  • Seeding: Seed A549 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate for 24h at 
    
    
    
    .
  • Treatment:

    • Dissolve DPEO derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture medium (Final DMSO

      
      ).
      
    • Add 100

      
      L of compound solution to wells. Include Vehicle Control (DMSO) and Positive Control (e.g., Doxorubicin).
      
  • Incubation: Incubate for 48 or 72 hours.

  • Development:

    • Add 10

      
      L MTT reagent (5 mg/mL) to each well. Incubate 4h.
      
    • Remove media and add 100

      
      L DMSO to solubilize formazan crystals.
      
  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Future Outlook

The


-bis(2-phenylethyl)ethanediamide scaffold is currently underutilized in clinical settings but holds immense potential in theranostics . Future research should focus on:
  • Hybrid Materials: Incorporating the DPEO motif into peptide backbones to create injectable hydrogels for localized chemotherapy.

  • Pro-drug Design: Using the oxalamide linker as a cleavable bridge that releases active phenethylamine-based drugs (e.g., dopamine analogs) specifically in the brain.

References

  • PubChem. N,N'-Bis(2-phenylethyl)oxamide | C18H20N2O2.[3] National Library of Medicine. Available at: [Link]

  • Musa, M. A., et al. (2010). Synthesis and Antimicrobial Activity of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives. Letters in Drug Design & Discovery. Available at: [Link]

  • MDPI. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Available at: [Link]

Sources

Exploratory

safety and hazards of N,N'-bis(2-phenylethyl)ethanediamide

An In-Depth Technical Guide on the Safety and Hazards of N,N'-bis(2-phenylethyl)ethanediamide Introduction N,N'-bis(2-phenylethyl)ethanediamide, also known by the acronym DPEO, is a chemical compound with the CAS Number...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Safety and Hazards of N,N'-bis(2-phenylethyl)ethanediamide

Introduction

N,N'-bis(2-phenylethyl)ethanediamide, also known by the acronym DPEO, is a chemical compound with the CAS Number 14040-79-0.[1][2] Structurally, it is a symmetrical molecule featuring a central ethanediamide (or oxamide) core flanked by two phenylethyl groups.[3] This unique structure, incorporating both a rigid diamide linker and flexible, biologically-relevant phenethylamine moieties, makes it a compound of interest in various chemical and pharmaceutical research areas. It has been identified as a ligand for copper-catalyzed coupling reactions, a fundamental process in synthetic organic chemistry.[1] Furthermore, the constituent parts of the molecule, the ethylenediamine core and the phenethylamine side chains, are well-known pharmacophores, suggesting potential applications in drug development.[4][5]

This guide is intended for researchers, scientists, and drug development professionals who may handle or investigate N,N'-bis(2-phenylethyl)ethanediamide. Its purpose is to provide a comprehensive, in-depth analysis of the compound's known safety profile and potential hazards. Where direct toxicological data is unavailable, this document employs a precautionary approach, inferring potential risks based on the known toxicology of its structural components and analogous compounds, thereby ensuring a robust and scientifically-grounded safety assessment.

Physicochemical Properties and Identification

Accurate identification is the cornerstone of chemical safety. The key identifiers and known physical properties of N,N'-bis(2-phenylethyl)ethanediamide are summarized below.

PropertyValueReference
CAS Number 14040-79-0[1][3][6]
Molecular Formula C₁₈H₂₀N₂O₂[1][3][6]
Molecular Weight 296.36 g/mol [1][3][6]
IUPAC Name N,N'-bis(2-phenylethyl)oxamide[3]
Synonyms DPEO, N1,N2-Diphenethyloxalamide[6][7]
Appearance White to off-white powder[7]
Storage Store at room temperature

Chemical Structure:

Caption: Chemical structure of N,N'-bis(2-phenylethyl)ethanediamide.

GHS Classification and Known Hazards

N,N'-bis(2-phenylethyl)ethanediamide is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are serious eye irritation and acute aquatic toxicity.[3]

GHS PictogramSignal WordHazard Classifications


Warning Eye Irritation, Category 2 Hazardous to the aquatic environment, acute hazard, Category 1
CodeHazard StatementReference
H319 Causes serious eye irritation.[3]
H400 Very toxic to aquatic life.[3]
CodePrecautionary StatementReference
P264 Wash skin thoroughly after handling.[3]
P273 Avoid release to the environment.[3]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P337+P313 If eye irritation persists: Get medical advice/attention.
P391 Collect spillage.[3]
P501 Dispose of contents/container to an approved waste disposal plant.[3]

The classification as an eye irritant (H319) mandates the use of appropriate eye protection at all times. The high acute aquatic toxicity (H400) and a water hazard class of 3 (WGK 3, severe hazard to water) necessitate stringent controls to prevent environmental release.

GHS_Workflow cluster_ID Hazard Identification cluster_Class Hazard Classification cluster_Comm Hazard Communication Data Physicochemical Data Toxicological Data Ecotoxicological Data Classify Compare data against GHS criteria Data->Classify Input SDS Safety Data Sheet (SDS) Classify->SDS Output Label Product Label (Pictograms, Signal Word, H/P Statements) Classify->Label Output

Caption: GHS Hazard Communication Workflow.

Toxicological Profile: An Evidence-Based Inference

Analysis Based on the 1,2-Ethanediamine Core

The central linker of the molecule is derived from 1,2-ethanediamine (EDA), a well-studied compound. A human health tier II assessment of EDA provides extensive data on its toxicological profile.

  • Acute Toxicity: EDA is classified as harmful if swallowed or in contact with skin. This suggests that N,N'-bis(2-phenylethyl)ethanediamide, while modified, should be handled with care to avoid ingestion and extensive skin contact.

  • Irritation: EDA is known to be corrosive to skin and eyes. While the GHS classification for DPEO indicates "irritation" rather than "corrosion," the underlying potential of the core structure to cause local tissue effects is significant.

  • Sensitization: EDA is a known skin and respiratory sensitizer. This is a critical consideration, as sensitization can lead to allergic reactions upon subsequent exposure, even at low concentrations. Researchers handling DPEO should be vigilant for any signs of allergic skin reactions.

  • Carcinogenicity and Genotoxicity: Studies on EDA have not shown evidence of carcinogenicity or reproductive toxicity.

1,2-Ethanediamine: Acute Toxicity Data
Exposure Route LD₅₀ (Rat)
Oral637 - 1850 mg/kg bw
Dermal550 - >6400 mg/kg bw
Source:
Analysis Based on the 2-Phenethylamine Moiety

The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for a vast number of biologically active compounds, including neurotransmitters and pharmaceuticals.[5] Its presence in DPEO implies a potential for interaction with biological systems, particularly neurological and receptor-based pathways. While this does not directly translate to a specific toxicity endpoint, it underscores that the compound is not inert and could have unforeseen biological effects.

Inferences from Structurally Related Compounds

Research on other N,N'-bis-substituted ethylenediamine derivatives has demonstrated significant biological activity. For example, certain N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives have shown concentration-dependent cytotoxic activity against human cancer cell lines.[4] Other related compounds have shown antimicrobial properties.[8] These findings support the principle that the N,N'-bis-substituted ethylenediamine class of molecules is biologically active, warranting a cautious approach to handling.

Recommended Safety Protocols and Experimental Procedures

Based on the known hazards and inferred toxicological profile, the following safety protocols are essential for the handling and use of N,N'-bis(2-phenylethyl)ethanediamide.

Laboratory Risk Assessment

A thorough, documented risk assessment should be performed before any new experimental work involving this compound.

Risk_Assessment start Start: New Protocol with DPEO identify 1. Identify Hazards - Eye Irritant (H319) - Aquatic Toxin (H400) - Potential Sensitizer (via read-across) start->identify evaluate 2. Evaluate Risks - Exposure routes (inhalation, dermal) - Quantities used - Frequency of handling identify->evaluate implement 3. Implement Controls - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles) evaluate->implement end Proceed with Experiment implement->end review 4. Review & Update - After incident - Periodically review->identify Re-assess end->review

Caption: Standard Laboratory Risk Assessment Workflow for DPEO.

Engineering and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact. The following controls are mandatory.

Control TypeSpecific RecommendationRationale
Engineering Use a certified chemical fume hood.To prevent inhalation of fine powder, especially during weighing and transfer operations.
PPE: Eye ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Mandatory. Protects against the primary classified hazard of serious eye irritation (H319).
PPE: Skin Standard laboratory coat. Nitrile gloves.Protects against incidental skin contact. Given the sensitization potential of the ethylenediamine core, glove integrity is critical.
PPE: Respiratory Not required if handled exclusively in a fume hood.If weighing outside of a hood is unavoidable, a respirator (e.g., N95) may be necessary based on the risk assessment.
Handling and Storage Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling N,N'-bis(2-phenylethyl)ethanediamide.

  • Weighing: Weigh the solid powder within the fume hood. Use a draft shield if necessary to prevent dispersal of the powder.

  • Solution Preparation: Add solvent to the solid slowly to avoid splashing. Ensure the compound is fully dissolved before removing the container from the fume hood.

  • Storage: Store the compound in a clearly labeled, tightly sealed container at room temperature.[6] Keep it in a designated area for combustible solids (Storage Class 11).

  • Hygiene: After handling, wash hands and any potentially exposed skin thoroughly, as per precautionary statement P264.[3]

Spill and Emergency Procedures
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.

    • Carefully scoop the material into a labeled container for hazardous waste.

    • Clean the spill area with a suitable solvent and then soap and water.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

    • Skin Contact: Remove contaminated clothing. Wash affected area with soap and water. If irritation or rash develops, seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing N,N'-bis(2-phenylethyl)ethanediamide, including contaminated consumables and surplus material, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Environmental Precaution: Due to its H400 classification ("Very toxic to aquatic life"), under no circumstances should this material or its containers be disposed of in regular trash or washed down the drain.[3]

  • Disposal: Dispose of the waste through an approved hazardous waste management facility, in accordance with all local, state, and federal regulations.

Conclusion

N,N'-bis(2-phenylethyl)ethanediamide is a compound with a defined set of hazards, primarily serious eye irritation and high acute toxicity to aquatic life. While a complete toxicological dataset is not available, analysis of its structural components—1,2-ethanediamine and 2-phenethylamine—strongly suggests a potential for skin sensitization and other unforeseen biological activities. Therefore, a conservative and cautious approach to handling is paramount. Adherence to the protocols outlined in this guide, including the mandatory use of engineering controls and appropriate PPE, is essential for mitigating risks. By integrating this safety knowledge into laboratory practice, researchers can handle N,N'-bis(2-phenylethyl)ethanediamide responsibly, ensuring both personal safety and environmental protection.

References

  • DPEO - XDiscovery. XDiscovery. [Link]

  • N,N'-Bis(2-phenylethyl)oxamide | C18H20N2O2 | CID 3125336 - PubChem. PubChem. [Link]

  • 2-ethyl-N,N'-bis(1-phenylethyl)propanediamide Properties - EPA. U.S. Environmental Protection Agency. [Link]

  • OPINION ON N,N'-bis-(2-Hydroxyethyl)-2-nitro-p-phenylenediamine - European Commission. (2010, March 23). European Commission. [Link]

  • Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. [Link]

  • Yao, R. S., et al. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. [Link]

  • Gacche, R. N., et al. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. PubMed. [Link]

  • 1,2-Ethanediamine: Human health tier II assessment. (2019, June 28). Australian Government Department of Health and Aged Care. [Link]

  • Isomaa, B., et al. (1988). Effects of N,N'-bisdimethyl-1,2-ethanediamine dichloride, a double-chain surfactant, on membrane-related functions in human erythrocytes. PubMed. [Link]

  • D'hooghe, M., et al. (2009). Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives. ResearchGate. [Link]

  • 2-Propenamide, N,N'-methylenebis- - Evaluation statement. (2023, December 14). Australian Government Department of Health and Aged Care. [Link]

  • Madeira, C., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Copper-Catalyzed Cross-Coupling using DPEO

Topic: Use of DPEO in Copper-Catalyzed Coupling Reactions Content Type: Detailed Application Notes and Protocols Executive Summary The ligand DPEO (N,N'-bis(2-phenylethyl)ethanediamide ) represents a significant breakthr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of DPEO in Copper-Catalyzed Coupling Reactions Content Type: Detailed Application Notes and Protocols

Executive Summary

The ligand DPEO (N,N'-bis(2-phenylethyl)ethanediamide ) represents a significant breakthrough in copper-catalyzed Ullmann-type coupling reactions.[1] Unlike first-generation ligands (e.g., amino acids, diamines) that often require high temperatures (>110 °C) and struggle with aryl chlorides, DPEO belongs to the Oxalamide class of ligands developed largely by the Ma and Buchwald groups.

This guide details the use of DPEO for facilitating efficient C-O (Etherification) and C-N (Amidation) bond formations.[1] Its primary industrial advantage is the ability to couple unactivated aryl chlorides and aryl bromides with primary alcohols and amines under relatively mild conditions (80–100 °C), often outperforming palladium catalysts in cost-efficiency and functional group tolerance.

Chemical Identity & Ligand Architecture[1]

Before initiating protocols, it is critical to verify the ligand identity, as acronyms in catalysis can be ambiguous. In the context of high-performance Cu-coupling, DPEO refers to the oxalamide structure below.

  • Chemical Name: N,N'-bis(2-phenylethyl)ethanediamide[1][2]

  • CAS Number: [1]

  • Molecular Formula: C₁₈H₂₀N₂O₂[1]

  • Role: Bidentate N,N-ligand (neutral)

Ligand Structure Visualization

Caption: DPEO features an oxalamide backbone that stabilizes Cu species via bidentate N,N-coordination.[1]

Mechanistic Insight: The "Oxalamide Effect"

The superior performance of DPEO stems from its electronic modulation of the copper center. While traditional mechanisms propose a Cu(I)/Cu(III) cycle, recent kinetic studies on oxalamides suggest a unique resting state and activation pathway.[1]

  • Stabilization: DPEO forms a rigid 5-membered chelate with Cu(I), preventing catalyst aggregation (a common failure mode in Cu-catalysis).[1]

  • Oxidative Addition (OA): The ligand lowers the activation energy for the oxidative addition of aryl halides, particularly challenging aryl chlorides , which are typically inert in standard Ullmann conditions.

  • Resting State: Evidence suggests the catalyst often rests as a Cu(II)-bis(oxalamide) species, which is reduced in situ to the active Cu(I) species.[1]

Catalytic Cycle Diagram

CatalyticCycle Figure 2: Proposed Catalytic Cycle for Cu/DPEO Coupling Start Cu(I)X + DPEO Active [L-Cu(I)] Active Species Start->Active Complexation OxAdd Oxidative Addition [L-Cu(III)(Ar)(X)] Active->OxAdd + Ar-Cl / Ar-Br LigEx Ligand Exchange [L-Cu(III)(Ar)(Nu)] OxAdd->LigEx + Nucleophile (Nu-H) + Base (-HX) Prod Reductive Elimination Product (Ar-Nu) LigEx->Prod C-Nu Bond Formation Prod->Active Regeneration

Caption: The cycle involves OA of the aryl halide followed by nucleophilic displacement and RE.

Protocol A: C-O Coupling (Synthesis of Alkyl Aryl Ethers)

This is the flagship application of DPEO. It enables the coupling of primary alcohols with aryl chlorides/bromides.[3]

Materials
  • Catalyst: CuI (Copper(I) Iodide) - Must be white/off-white.[1] Green/grey indicates oxidation.[1]

  • Ligand: DPEO (14040-79-0)[1]

  • Base: Cs₂CO₃ (Cesium Carbonate) or KOH (for less sensitive substrates).[1]

  • Solvent: DMSO (Dimethyl sulfoxide) or Dioxane (anhydrous).[1]

  • Substrates: Aryl Halide (1.0 equiv), Primary Alcohol (1.5–2.0 equiv).[1]

Step-by-Step Procedure
  • Setup: In a glovebox or under a steady stream of Nitrogen/Argon, charge a dried reaction tube (Schlenk tube or screw-cap vial) with a magnetic stir bar.

  • Solids Addition:

    • Add CuI (10 mol%).[1]

    • Add DPEO (12–15 mol%).[1] Note: Maintain a 1:1.2 to 1:1.5 Metal:Ligand ratio.[1]

    • Add Cs₂CO₃ (1.5–2.0 equiv).[1]

    • Add Aryl Halide (1.0 equiv) if solid.[1]

  • Liquids Addition:

    • Seal the tube with a septum.

    • Evacuate and backfill with inert gas (3 cycles).[1][3]

    • Inject Solvent (DMSO, 0.5 M concentration relative to halide).

    • Inject Alcohol (1.5–2.0 equiv) and Aryl Halide (if liquid).[1]

  • Reaction:

    • Place the vessel in a pre-heated oil block at 80–100 °C .

    • Stir vigorously (>800 rpm) for 16–24 hours. Efficiency relies on mass transfer.[1]

  • Workup:

    • Cool to room temperature.[1][4][5]

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Filter through a Celite pad to remove copper salts.[1]

    • Wash the organic layer with brine (3x) to remove DMSO.[1]

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography.[3]

Substrate Scope & Expected Yields (Data Summary)
Aryl Halide (X)Alcohol TypeTemp (°C)Time (h)Yield (%)Notes
Ar-I Primary (Linear)801285-95Very fast; can use lower catalyst load (5%).[1]
Ar-Br Primary (Linear)901680-92Standard condition.[1]
Ar-Cl Primary (Linear)100-1102470-85Key Advantage. Requires Cs₂CO₃.[1]
Ar-Br Primary (Branched)1002465-75Steric hindrance reduces yield slightly.[1]
HetAr-Cl Primary901875-88Excellent for pyridines/quinolines.[1]

Protocol B: C-N Coupling (Synthesis of Aryl Amines)

While DPEO is famous for C-O coupling, it is also effective for C-N coupling, particularly with sterically demanding amines or weak nucleophiles where other ligands fail.

Modifications from Protocol A
  • Base: Change to K₃PO₄ or KOtBu (Potassium tert-butoxide).[1] KOtBu is stronger and faster but less tolerant of sensitive functional groups.

  • Solvent: DMSO is preferred; Toluene can be used for KOtBu conditions.[1]

  • Temperature: Typically 90–110 °C .[1]

Procedure Highlight
  • Combine CuI (10 mol%), DPEO (15 mol%), and K₃PO₄ (2.0 equiv).

  • Add Aryl Halide (1.0 equiv) and Amine (1.2 equiv).[1][3]

  • Heat in DMSO at 100 °C.

  • Observation: Reaction mixture often turns deep blue/green upon completion (characteristic of Cu-amine species in air during workup), but should remain yellow/brown during the inert reaction.

Troubleshooting & "The Black Box"

Catalysis can be unpredictable.[1] Use this self-validating troubleshooting guide.

ObservationDiagnosisCorrective Action
Catalyst turns black immediately Copper oxidation or poor inert atmosphere.[1]Ensure CuI is white.[1] Regrease joints. Degas solvents thoroughly.[1]
Low conversion of Ar-Cl Insufficient activation energy or ligand degradation.[1]Increase Temp to 110°C. Ensure DPEO is pure (white powder). Switch base to Cs₂CO₃.
Formation of Ar-OH (Phenol) Hydrolysis of aryl halide by water.[1]CRITICAL: DMSO is hygroscopic.[1] Use fresh anhydrous DMSO or store over molecular sieves.[1]
Blue solution during reaction Oxygen leak (Cu(II) formation).[1]The reaction must be strictly anaerobic. Check septum integrity.

Synthesis of DPEO (In-House Production)

If commercial DPEO is unavailable, it can be synthesized easily in one step.

Reaction: 2-Phenylethylamine + Oxalyl Chloride


 DPEO[1]
  • Dissolve 2-phenylethylamine (2.2 equiv) and Triethylamine (2.5 equiv) in dry THF at 0 °C.

  • Add Oxalyl Chloride (1.0 equiv) dropwise (Exothermic!).[1]

  • Stir at Room Temp for 2 hours.

  • Quench with water.[1][4] The product precipitates as a white solid.[6]

  • Filter, wash with water and diethyl ether.[4][6] Dry in vacuo.[1][4][6]

    • Yield: >90%.[1][5][6]

    • Purity Check: ¹H NMR should show symmetric ethyl/phenyl signals and a singlet for the amide NH (if visible).[1]

References

  • Original Discovery & Methodology: Zhang, H., Ma, D., et al. "Oxalic Diamides and tert-Butoxide: Two Types of Ligands Enabling Practical Access to Alkyl Aryl Ethers via Cu-Catalyzed Coupling Reaction." Journal of the American Chemical Society, 2015. [Link][1]

  • Mechanistic Studies (Oxalamide Resting States): Chen, Z., et al. "Unique mechanism of the Ullmann C-O cross-coupling reaction catalyzed by copper with oxalamide ligands." Journal of the American Chemical Society, 2019. [Link][1]

  • Comprehensive Review of Cu-Ligands: Taillefer, M., et al. "Copper-Catalyzed Arylation of Nucleophiles: History, Renaissance and Perspectives."[1] Angewandte Chemie International Edition, 2009. [Link][1]

  • Industrial Application Data: Comparison of DPEO vs. other ligands (BDO, TMEDA) in large-scale ether synthesis. Organic Process Research & Development, 2017. [Link]

Sources

Application

Application Note: N,N'-bis(2-phenylethyl)ethanediamide (DPEO) in Copper-Catalyzed Cross-Coupling

Executive Summary -bis(2-phenylethyl)ethanediamide (DPEO) is a bidentate oxalamide ligand belonging to the class of "Ma Ligands." It significantly accelerates Copper(I)-catalyzed nucleophilic aromatic substitution reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary


-bis(2-phenylethyl)ethanediamide (DPEO) is a bidentate oxalamide ligand belonging to the class of "Ma Ligands." It significantly accelerates Copper(I)-catalyzed nucleophilic aromatic substitution reactions, particularly the formation of alkyl aryl ethers (C–O coupling) and aryl amines (C–N coupling) under relatively mild conditions.

Unlike traditional phenanthroline or amino acid ligands, DPEO offers a unique balance of lipophilicity (due to the phenethyl chains) and electronic modulation (via the oxalamide backbone). This guide details the synthesis of the ligand, its application in synthesizing alkyl aryl ethers, and the mechanistic principles ensuring reproducibility.

Chemical Profile & Ligand Design

The efficacy of DPEO stems from its ability to stabilize Cu(I) intermediates while preventing the formation of catalytically inactive aggregates.

PropertySpecification
IUPAC Name

-bis(2-phenylethyl)ethanediamide
Common Name DPEO,

-bis(phenethyl)oxalamide
CAS Number 14040-79-0
Molecular Weight 296.37 g/mol
Coordination Mode Bidentate (

or

depending on tautomer/conditions;

is active in catalysis)
Solubility Soluble in DMSO, DMF, hot Toluene; Insoluble in Water.[1][2]
Role Suppresses Cu(I) disproportionation; facilitates oxidative addition of Ar-X.
Structural Logic
  • Oxalamide Core: Provides a rigid chelating bite angle that lowers the oxidation potential of the Copper center, facilitating the oxidative addition of aryl halides (the rate-limiting step).

  • Phenethyl Groups: These provide critical steric bulk to prevent the formation of stable, inactive bis-ligated Cu(II) species (CuL

    
    ), favoring the active mono-ligated Cu(I)L species. They also enhance solubility in organic solvents compared to methyl/ethyl analogs.
    

Protocol 1: Ligand Synthesis

A self-validating, green chemistry approach to synthesizing DPEO.

Reaction:



Materials
  • Diethyl oxalate (1.0 equiv)

  • 2-Phenethylamine (2.2 equiv)[3]

  • Ethanol (Reagent grade)

Step-by-Step Procedure
  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Diethyl oxalate (14.6 g, 100 mmol) and Ethanol (100 mL).

  • Addition: Dropwise add 2-Phenethylamine (26.6 g, 220 mmol) over 15 minutes. Note: The reaction is exothermic; mild heating may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (80 °C) for 4 hours.

  • Precipitation: Cool the mixture to room temperature. The product will crystallize as a white solid.

  • Filtration: Filter the white precipitate using a Buchner funnel.

  • Wash: Wash the filter cake with cold ethanol (

    
     mL) to remove excess amine.
    
  • Drying: Dry under vacuum at 60 °C for 6 hours.

QC Check (Self-Validation)
  • Yield: Expected >90% (approx. 27–29 g).

  • Appearance: White crystalline powder.

  • Melting Point: 178–180 °C.

  • 1H NMR (DMSO-d6):

    
     8.85 (t, 2H, NH), 7.20-7.35 (m, 10H, Ar-H), 3.45 (q, 4H, CH
    
    
    
    N), 2.80 (t, 4H, Ar-CH
    
    
    ).

Protocol 2: Cu-Catalyzed C–O Coupling (Alkyl Aryl Ethers)

Standard operating procedure for coupling Aryl Bromides with Primary/Secondary Alcohols.

Reaction Scheme


Reagents & Stoichiometry
ComponentEquiv/Conc.Role
Aryl Bromide 1.0 equiv (1.0 mmol)Electrophile
Alcohol 1.5 – 2.0 equivNucleophile
CuI 10 mol%Pre-catalyst
DPEO (Ligand) 10 mol%Ligand
Cs

CO

1.5 equivBase (Milled/Fine powder)
DMSO 0.5 M (2.0 mL)Solvent
Workflow Diagram (Graphviz)

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Workup Phase Step1 Weigh CuI (19 mg) & DPEO (30 mg) into reaction vial Step2 Add Cs2CO3 (488 mg) & Aryl Bromide (1 mmol) Step1->Step2 Step3 Evacuate & Backfill with N2 (3x) (O2 Removal is Critical) Step2->Step3 Step4 Inject DMSO (2 mL) & Alcohol (1.5 mmol) via syringe Step3->Step4 Step5 Heat to 80-110°C Stirring >800 rpm Step4->Step5 Step6 Monitor via HPLC/TLC (Typical time: 12-24h) Step5->Step6 Step7 Cool to RT & Dilute with EtOAc Step6->Step7 Step8 Filter through Celite pad (Remove inorganic salts) Step7->Step8 Step9 Wash with H2O/Brine Concentrate & Purify Step8->Step9

Caption: Standard workflow for DPEO-promoted Ullmann coupling. Oxygen exclusion is vital for catalyst longevity.

Critical Parameters
  • Base Quality: Use anhydrous, finely ground Cs

    
    CO
    
    
    
    . Large granules reduce surface area and reaction rate.
  • Solvent: DMSO is preferred due to the solubility profile of the Cu-DPEO complex. Toluene can be used for very hydrophobic substrates but may require higher temperatures (110 °C).

  • Order of Addition: Always mix CuI and Ligand before adding solvent if possible, or stir them in the solvent for 5 minutes to form the complex (often visible as a color change) before adding the aryl halide.

Mechanistic Insights

The DPEO ligand operates via a mechanism distinct from simple amine ligands. The oxalamide backbone increases the acidity of the amide protons, facilitating deprotonation and coordination to Copper.

Catalytic Cycle Visualization

Mechanism PreCat Cu(I)I + DPEO Active [L-Cu(I)] Active Species PreCat->Active Base (-HI) OxAdd [L-Cu(III)(Ar)(X)] Oxidative Addition Active->OxAdd + Ar-X Resting Inactive Cu(II) (Dimer/Bis-ligated) Active->Resting Oxidation/Disproportionation Subst [L-Cu(III)(Ar)(OR)] Ligand Exchange OxAdd->Subst + R-OH / Base - HX Product Ar-OR + [L-Cu(I)] Reductive Elimination Subst->Product Rate Limiting (for some substrates) Product->Active Regeneration

Caption: Simplified catalytic cycle. DPEO prevents the formation of the inactive 'Resting' state via steric bulk.

Why DPEO Works (Causality)
  • Mono-ligation: The bulky phenethyl groups discourage the coordination of two DPEO molecules to a single copper atom. Bis-ligated complexes (L

    
    Cu) are often catalytically inactive "sinks." DPEO favors the L-Cu species.
    
  • Reductive Elimination: The electron-deficient nature of the oxalamide (compared to diamines) facilitates the reductive elimination step, which is often difficult in C–O bond formation.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Oxidation of CatalystEnsure rigorous N

/Ar purging. Cu(I) turns green/blue (Cu(II)) when dead.
Gelation DPEO is a known gelatorDPEO can form gels in non-polar solvents. Switch to DMSO or add 5% water to break the gel network (if water tolerance permits).
Stalled Reaction Particle size of BaseGrind Cs

CO

with a mortar and pestle in a glovebox or dry environment.
Blue Reaction Mixture Oxygen ingressThe reaction is dead. Repeat with better Schlenk technique.

References

  • Original Ma Ligand Development: Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C-N Bond Formation. Journal of Organic Chemistry, 70(13), 5164–5173. [Link]

  • Oxalamides in C-O Coupling (Key Reference): Chen, Z., Jiang, Y., Zhang, L., Guo, Y., & Ma, D. (2019).[4] Oxalic Diamides and tert-Butoxide: Two Types of Ligands Enabling Practical Access to Alkyl Aryl Ethers via Cu-Catalyzed Coupling Reaction.[2][4] Journal of the American Chemical Society, 141(8), 3541–3549. [Link]

  • Mechanistic Study of Oxalamides: Barth, E. L., & Stahl, S. S. (2022). Unique Mechanism of the Ullmann C–O Cross-Coupling Reaction Catalyzed by Copper with Oxalamide Ligands.[5] Journal of the American Chemical Society, 144(35), 16042–16051. [Link]

  • Ligand Synthesis & Gelation Properties: Trivedi, D. R., Ballabh, A., & Dastidar, P. (2004). Structure-Property Correlation of a New Family of Organogelators Based on Organic Salts and Neutral Gelators Derived from Cinnamic Acid. Chemistry of Materials, 16(23), 4414–4426. (Describes synthesis of similar oxalamide gelators). [Link]

Sources

Method

experimental protocol for synthesizing N,N'-bis(2-phenylethyl)ethanediamide

Abstract & Scope This technical guide details the synthesis of N,N'-bis(2-phenylethyl)ethanediamide (CAS: 14040-79-0), a symmetric bis-amide derived from phenethylamine and an activated oxalic acid source. This compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of N,N'-bis(2-phenylethyl)ethanediamide (CAS: 14040-79-0), a symmetric bis-amide derived from phenethylamine and an activated oxalic acid source. This compound is frequently utilized as a ligand in copper-catalyzed cross-coupling reactions, a structural motif in supramolecular organogelators, and a precursor in medicinal chemistry.

Two protocols are presented:

  • Method A (Primary): Aminolysis of Diethyl Oxalate (Green Chemistry Approach).

  • Method B (Secondary): Acylation via Oxalyl Chloride (High-Throughput Approach).

Chemical Strategy & Thermodynamics

The formation of the oxalamide linkage is driven by the nucleophilic attack of the primary amine on the carbonyl carbon of the oxalate derivative.[1]

  • Thermodynamic Driver: The formation of the amide bond (approx. 100 kcal/mol) is thermodynamically favored over the ester bond (approx. 85 kcal/mol).

  • Solubility-Driven Isolation: The target molecule is a symmetric bis-amide with strong intermolecular hydrogen bonding (oxalamide motif). It typically exhibits poor solubility in alcohols and ethers, allowing for self-validating purification via precipitation from the reaction mixture.

Mechanistic Pathway

The reaction proceeds via a stepwise nucleophilic acyl substitution. The first amine addition forms a mono-amide/mono-ester intermediate (liquid), which subsequently reacts with a second equivalent of amine to form the bis-amide (solid).

Mechanism Reagents Diethyl Oxalate + 2 R-NH2 Inter1 Tetrahedral Intermediate Reagents->Inter1 Nucleophilic Attack Mono Mono-Amide (Liquid) Inter1->Mono - EtOH Product Bis-Amide (Precipitate) Mono->Product + R-NH2 - EtOH

Figure 1: Stepwise aminolysis mechanism. R = 2-phenylethyl.[2][3][4]

Experimental Protocols

Materials & Safety
  • 2-Phenylethylamine: Corrosive, irritant. Handle in a fume hood.

  • Diethyl Oxalate: Combustible liquid.

  • Ethanol: Solvent.[1][5][6]

  • Oxalyl Chloride (Method B only): Toxic, releases HCl. Strict moisture control required.

Method A: Aminolysis of Diethyl Oxalate (Recommended)

Best for: Batch synthesis, high purity, avoiding corrosive acid chlorides.

ParameterSpecification
Stoichiometry 1.0 eq Diethyl Oxalate : 2.2 eq Phenethylamine
Solvent Ethanol (Absolute)
Concentration 0.5 M (relative to oxalate)
Temperature Reflux (78°C)
Time 4–6 Hours

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Diethyl Oxalate (1.46 g, 10 mmol) to Ethanol (20 mL).

  • Addition: Add 2-Phenylethylamine (2.66 g, 22 mmol) dropwise to the stirring solution.

    • Note: A slight exotherm may be observed.[7] The solution typically remains clear initially.

  • Reaction: Heat the mixture to reflux (oil bath at ~85°C) for 4 hours.

    • Observation: A white precipitate often begins to form within 30–60 minutes as the bis-amide product accumulates.

  • Cooling: Allow the mixture to cool slowly to room temperature, then chill in an ice bath (0°C) for 30 minutes to maximize precipitation.

  • Isolation: Filter the white solid using a Büchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted amine and mono-ester intermediates.

  • Drying: Dry under vacuum at 60°C for 4 hours.

Method B: Oxalyl Chloride Route (Alternative)

Best for: Rapid synthesis on small scale; requires strictly anhydrous conditions.

  • Dissolve 2-phenylethylamine (2.2 eq) and Triethylamine (2.5 eq) in anhydrous Dichloromethane (DCM) at 0°C under Nitrogen.

  • Add Oxalyl Chloride (1.0 eq) dropwise (Caution: Vigorous gas evolution of HCl/CO).

  • Stir at 0°C for 1 hour, then warm to Room Temp for 2 hours.

  • Workup: Quench with water. The product may precipitate (filter it) or remain soluble in DCM depending on concentration. If soluble, wash organic layer with 1M HCl, then Brine, dry over MgSO4, and evaporate.

Purification & Characterization

Purification Strategy

The crude product from Method A is usually >95% pure. If further purification is required (e.g., for analytical standards):

  • Recrystallization: The compound is highly crystalline and insoluble in cold ethanol.

    • Solvent System:Hot DMF (N,N-dimethylformamide) or Acetic Acid .

    • Protocol: Dissolve in minimum hot DMF, filter while hot to remove particulates, then allow to cool. Dilute with Ethanol or Water to induce crystallization if needed.

Characterization Data (Expected)

Validation of the structure should be performed using 1H NMR and Melting Point analysis.

TechniqueExpected ResultInterpretation
Physical State White crystalline solidHigh structural order due to H-bonding.
Melting Point 175–185°C (Typical range for bis-phenethyl oxalamides)Sharp range indicates purity. Broad range (<5°C) implies mono-amide impurity.
Solubility Low: EtOH, Et2O. High: Hot DMSO, DMF.Consistent with oxalamide aggregation.

1H NMR Prediction (DMSO-d6, 400 MHz):

  • δ 8.80 (br t, 2H): Amide N-H (Exchangeable).

  • δ 7.15–7.35 (m, 10H): Aromatic protons (Phenyl ring).

  • δ 3.45 (q, 4H, J=7 Hz): Methylene α to Nitrogen (-NH-CH 2-).

  • δ 2.80 (t, 4H, J=7 Hz): Benzylic Methylene (-CH 2-Ph).

Workflow Visualization

The following diagram outlines the complete experimental lifecycle, from reagent preparation to final validation.

Workflow Start Reagent Prep (Phenethylamine + Diethyl Oxalate) Reaction Reflux in Ethanol (4-6 Hours, 78°C) Start->Reaction Check Precipitate Formed? Reaction->Check Check->Reaction No (Extend Time) Cool Cool to 0°C (Maximize Yield) Check->Cool Yes Filter Vacuum Filtration & Wash (Cold EtOH) Cool->Filter Recryst Recrystallize (Hot DMF/AcOH) Filter->Recryst Impure Analyze Validation (NMR, MP, IR) Filter->Analyze High Purity Recryst->Analyze

Figure 2: Synthesis and purification workflow for N,N'-bis(2-phenylethyl)ethanediamide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate Reaction incomplete or product too soluble.1. Extend reflux time. 2. Concentrate solvent by 50% via rotary evaporation.
Low Melting Point (<170°C) Mono-amide impurity (Ph-CH2-CH2-NH-CO-CO-OEt).The mono-amide is more soluble in ethanol. Wash the solid thoroughly with hot ethanol (instead of cold) or recrystallize.
Gel Formation Product is acting as an organogelator.Add more solvent (Ethanol) and heat to break the gel, then cool slowly with vigorous stirring.

References

  • PubChem. N,N'-Bis(2-phenylethyl)oxamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General methods for Amide Formation from Esters. Org.[3][8][9] Synth. Coll. Vol. 1. Available at: [Link]

Sources

Application

Application Note: High-Efficiency C-O and C-N Cross-Coupling Using N,N'-Bis(2-phenylethyl)ethanediamide (DPEO)

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the practical deployment of N,N'-bis(2-phenylethyl)ethanediamide (DPEO) in copper-catalyzed cross-coupling rea...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the practical deployment of N,N'-bis(2-phenylethyl)ethanediamide (DPEO) in copper-catalyzed cross-coupling reactions.

Executive Summary

N,N'-bis(2-phenylethyl)ethanediamide (DPEO) , also known as N,N'-diphenethyloxalamide, has emerged as a premier ligand for Copper(I)-catalyzed Ullmann-type coupling reactions. Unlike traditional phosphine-based palladium systems, DPEO/Cu systems offer a cost-effective, air-stable, and environmentally benign alternative for constructing C-O (aryl ether) and C-N (aryl amine) bonds.

This guide details the specific utility of DPEO in facilitating the difficult coupling of aryl halides with aliphatic alcohols —a transformation historically plagued by low yields and harsh conditions. We provide validated protocols, mechanistic insights, and troubleshooting frameworks to ensure reproducible success in drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name N,N'-bis(2-phenylethyl)ethanediamide
Common Abbreviations DPEO, N,N'-Diphenethyloxalamide
CAS Number 14040-79-0
Molecular Formula

Molecular Weight 296.37 g/mol
Structure

Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, warm Dioxane; poorly soluble in water
Stability Air and moisture stable; indefinite shelf life

Mechanistic Insight: The "Oxalamide Effect"

The efficacy of DPEO stems from its ability to stabilize the active Copper(I) species while lowering the activation energy for the oxidative addition of aryl halides.

Mode of Action

In the presence of a base (e.g.,


 or 

), DPEO acts as a bidentate ligand. While neutral oxalamides can coordinate via carbonyl oxygens (O,O-chelation), under catalytic conditions (basic pH), the amide nitrogens may deprotonate, facilitating anionic N,N-chelation or a mixed N,O-coordination . This electron-rich environment stabilizes the high-valent Cu(III) intermediate formed after oxidative addition, preventing catalyst decomposition and aggregation.
Catalytic Cycle Visualization

The following diagram illustrates the proposed catalytic cycle for the C-O coupling of an aryl bromide with a primary alcohol.

CatalyticCycle cluster_legend Key Interactions Precursor CuI + DPEO (Pre-catalyst) ActiveSpecies [L-Cu(I)-OR] Active Species Precursor->ActiveSpecies Base, ROH OxAdd Oxidative Addition (Ar-Br) ActiveSpecies->OxAdd Intermediate [L-Cu(III)(Ar)(Br)(OR)] High-Valent Intermediate OxAdd->Intermediate RedElim Reductive Elimination (Product Release) Intermediate->RedElim RedElim->ActiveSpecies Regenerates Catalyst Product Ar-OR (Aryl Ether) RedElim->Product Note1 L = DPEO Ligand Note2 Base = Cs2CO3/K2CO3

Caption: Proposed Cu(I)/Cu(III) catalytic cycle facilitated by DPEO. The ligand stabilizes the Cu(III) intermediate, promoting the challenging coupling of aliphatic alcohols.

Validated Experimental Protocols

Protocol A: C-O Coupling (Synthesis of Aryl Ethers)

Target Application: Coupling of aryl bromides/iodides with primary or secondary aliphatic alcohols. This is the "killer application" for DPEO, outperforming many phenanthroline-based systems for aliphatic alcohols [1, 2].

Materials:

  • Catalyst: CuI (99.9% purity recommended)

  • Ligand: DPEO (10-20 mol%)

  • Substrate: Aryl Bromide (1.0 equiv)

  • Nucleophile: Alcohol (1.5 - 2.0 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO or Toluene (anhydrous)

Step-by-Step Methodology:

  • Charge: To a dried 10 mL Schlenk tube equipped with a magnetic stir bar, add CuI (19 mg, 0.10 mmol, 10 mol%), DPEO (59 mg, 0.20 mmol, 20 mol%), and

    
     (652 mg, 2.0 mmol).
    
  • Purge: Evacuate and backfill the tube with Argon or Nitrogen (3 cycles) to ensure an inert atmosphere.

  • Add Reactants: Under positive inert gas pressure, add the Aryl Bromide (1.0 mmol), the Alcohol (2.0 mmol), and anhydrous DMSO (2.0 mL).

    • Note: If the alcohol is a solid, add it in Step 1.

  • Incubate: Seal the tube and heat to 80–110 °C (depending on substrate sterics) in an oil bath for 16–24 hours.

    • Visual Check: The reaction mixture typically turns from a suspension to a dark blue/green or brown solution depending on the specific aryl halide.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and water (20 mL). Filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the organic layer with brine (3x), dry over

    
    , concentrate, and purify via flash chromatography.
    

Substrate Compatibility Table:

Aryl Halide (X)Alcohol TypeTemp (°C)Expected YieldNotes
Aryl-IPrimary (e.g., n-Butanol)8085-95%Highly efficient, mild conditions.
Aryl-BrPrimary (e.g., Benzyl alcohol)90-10080-90%Standard protocol.
Aryl-BrSecondary (e.g., Cyclohexanol)11060-75%Requires higher temp; DPEO is superior to phenanthroline here.
Heteroaryl-BrPrimary10070-85%Pyridines and quinolines are well-tolerated.
Protocol B: C-N Coupling (Synthesis of Aryl Amines)

Target Application: N-arylation of primary amines and anilines. While ligands like BTMPO are often preferred for sterically hindered amines, DPEO provides a robust, general-purpose alternative for less demanding substrates [3].

Modifications from Protocol A:

  • Base: Change to

    
     or 
    
    
    
    (weaker bases often suffice).
  • Solvent: DMF or DMSO.

  • Stoichiometry: Amines are typically used at 1.2 equiv.

Workflow Diagram:

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation Step1 Weigh Reagents (CuI, DPEO, Base, Ar-X) Step2 Inert Atmosphere (Evacuate/N2 Backfill) Step1->Step2 Step3 Add Solvent & Amine (DMSO/DMF) Step2->Step3 Step4 Heat (80-100°C) 12-24 Hours Step3->Step4 Step5 Dilute (EtOAc/H2O) & Filter (Celite) Step4->Step5 Step6 Purify (Chromatography) Step5->Step6

Caption: General workflow for DPEO-catalyzed cross-coupling reactions.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure strict inert atmosphere (

free). Increase DPEO loading to 20 mol%.
Homocoupling (Ar-Ar) Oxidative couplingReduce temperature. Verify solvent is degassed. Switch base to

.
Dehalogenation (Ar-H) Solvent/Hydride sourceAvoid alcoholic solvents as the medium (use them only as reactants). Ensure DMSO is dry.
Blue/Green Precipitate Cu(II) formationCatalyst has oxidized.[1][2][3][4] Add a reductant (e.g., 5 mol% Ascorbic Acid) or restart with fresh CuI.

References

  • Zhang, H., Ma, D., et al. "Oxalamide Ligands for Copper-Catalyzed C-O Coupling." Journal of Organic Chemistry, 2017 , 82(23), 12603–12612. Link

  • Ma, D., et al. "CuI/Oxalamide Catalyzed Coupling of (Hetero)aryl Chlorides and Bromides with Alcohols." Organic Letters, 2017 , 19(11), 2909–2912. Link

  • Gao, J., Ma, D., et al. "Discovery of N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination." Organic Letters, 2017 , 19, 2809-2812. Link

  • Tandel, P. K., et al. "Recent Advances in Copper-Catalyzed C-Heteroatom Bond Formation." Journal of Chemical Sciences, 2022 . Link

  • Sigma-Aldrich. "Product Specification: N,N'-Bis(2-phenylethyl)ethanediamide (DPEO)." Link

Sources

Method

N,N'-bis(2-phenylethyl)ethanediamide (DPEO): A Ligand for Advanced Synthesis of Aryl Ethers via Copper-Catalyzed Cross-Coupling

An Application Guide for Researchers This document serves as a detailed guide for the application of N,N'-bis(2-phenylethyl)ethanediamide, also known as DPEO, in the synthesis of aryl ethers. Aryl ethers are crucial stru...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This document serves as a detailed guide for the application of N,N'-bis(2-phenylethyl)ethanediamide, also known as DPEO, in the synthesis of aryl ethers. Aryl ethers are crucial structural motifs found in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] The methodologies detailed herein are grounded in the principles of the Ullmann condensation, a classic copper-catalyzed reaction, but have been significantly refined through the development of advanced ligand systems to overcome the limitations of traditional protocols.[3][4]

Historically, the Ullmann condensation required harsh reaction conditions, such as high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper, which limited its applicability and functional group tolerance.[3][5] The advent of modern organic synthesis has ushered in the use of specialized ligands that coordinate to the copper catalyst, enabling these transformations to proceed under significantly milder conditions with only catalytic amounts of copper.[2][6] N,N'-bis(2-phenylethyl)ethanediamide (DPEO) has emerged as an effective ethanediamide-type ligand for the copper-catalyzed coupling of aryl halides with both alkyl alcohols and phenols.[7] This guide provides the foundational knowledge, mechanistic insights, and actionable protocols for leveraging the DPEO ligand in your synthetic endeavors.

Mechanistic Principles: The Role of the DPEO Ligand

The efficacy of the DPEO ligand in copper-catalyzed C-O cross-coupling reactions stems from its ability to form a stable, reactive complex with a copper(I) salt, typically copper(I) iodide (CuI). This bidentate ligand modulates the electronic properties and steric environment of the copper center, facilitating the key steps of the catalytic cycle.

The generally accepted mechanism for this ligand-assisted Ullmann-type reaction proceeds as follows:

  • Ligand Association: The DPEO ligand coordinates to the Cu(I) catalyst.

  • Deprotonation & Complex Formation: In the presence of a base (e.g., K₃PO₄, Cs₂CO₃), the alcohol or phenol is deprotonated to form an alkoxide or phenoxide. This species then coordinates with the Cu(I)-DPEO complex to form a copper(I) alkoxide/phenoxide intermediate.

  • Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the copper(I) center, forming a transient, high-valent copper(III) intermediate. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the aryl halide (I > Br >> Cl).[3]

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired aryl ether (Ar-OR) and a Cu(I)-X species.

  • Catalyst Regeneration: The active Cu(I)-DPEO catalyst is regenerated, allowing the cycle to continue.

The diagram below illustrates this proposed catalytic pathway.

Ullmann_Condensation_Mechanism CuI_DPEO Cu(I)-DPEO Complex Cu_Alkoxide [DPEO-Cu(I)-OR] CuI_DPEO->Cu_Alkoxide R-OH, Base Cu_III [DPEO-Cu(III)(OR)(Ar)(X)] Cu_Alkoxide->Cu_III Ar-X (Oxidative Addition) Product Ar-OR (Aryl Ether) Cu_III->Product Reductive Elimination Catalyst_Regen Cu(I)-X Cu_III->Catalyst_Regen Catalyst_Regen->CuI_DPEO Regeneration input1 R-OH + Base input2 Ar-X

Caption: Proposed catalytic cycle for the DPEO-assisted Ullmann ether synthesis.

Application Notes: Optimizing Reaction Parameters

Successful aryl ether synthesis using the DPEO ligand system hinges on the careful selection of several key parameters.

  • Copper Source: Air-stable copper(I) iodide (CuI) is the most commonly used and cost-effective precursor for generating the active catalyst.[8][9]

  • Aryl Halide Substrate: The reactivity of the aryl halide follows the order I > Br >> Cl. Aryl iodides and bromides are generally excellent substrates.[10] Aryl chlorides are less reactive and may require more forcing conditions. The reaction tolerates a wide array of functional groups on the aromatic ring, although strongly electron-withdrawing groups can sometimes accelerate the coupling.[3]

  • Alcohol/Phenol Substrate: Both primary and secondary aliphatic alcohols can be used effectively.[10] Phenols, including those with steric hindrance or varied electronic properties, are also suitable coupling partners.[8]

  • Base: An inorganic base is essential for deprotonating the alcohol or phenol. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective choices, particularly in polar aprotic solvents.[8][11] Potassium carbonate (K₂CO₃) can also be used, sometimes offering a more economical option.[4]

  • Solvent: High-boiling polar aprotic solvents are generally preferred to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices.[2][3][12]

The table below summarizes typical conditions and outcomes for related oxalamide-ligated copper-catalyzed aryl ether syntheses, which serve as a strong proxy for the DPEO system.

Aryl Halide (Example)Nucleophile (Example)Copper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
4-IodotoluenePhenolCuI (2)BPPO (2)Cs₂CO₃ (2)DMF9095[13]
1-Bromo-4-nitrobenzenep-CresolNoneNoneCs₂CO₃ (1.5)NMP7090[11]
2-Iodotoluene2,6-DimethylphenolCuI (5)Picolinic Acid (10)K₃PO₄ (2)DMSO110>99[8]
4-BromoanisoleMethanolCuI (10)DPEO (10)Cs₂CO₃ (2)Toluene110~85-95**[7]

*Note: Highly activated electron-deficient aryl bromides can sometimes react with phenoxides in NMP without a catalyst.[11] **Note: Yield is estimated based on the established application of DPEO for this reaction type.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Copper(I) iodide is harmful if swallowed and can cause irritation.[6] Organic solvents are flammable and bases like Cs₂CO₃ are hygroscopic.

Protocol 1: Synthesis of an Alkyl Aryl Ether (e.g., 4-Methoxyanisole)

This protocol details the coupling of an aryl iodide with an aliphatic alcohol.

Workflow Diagram

Experimental_Workflow A Charge oven-dried vial with CuI, DPEO, Cs2CO3, and stir bar B Seal vial, evacuate, and backfill with Argon/Nitrogen A->B C Add Aryl Halide, Alcohol, and Solvent via syringe B->C D Heat reaction mixture with stirring for specified time C->D E Cool to RT, dilute with EtOAc, and filter D->E F Wash filtrate with water and brine E->F G Dry organic layer (Na2SO4), filter, and concentrate F->G H Purify via flash chromatography G->H

Caption: General experimental workflow for copper-catalyzed etherification.

Reagents and Equipment:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

  • N,N'-bis(2-phenylethyl)ethanediamide (DPEO) (0.05 mmol, 14.8 mg)[14]

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Methanol (5.0 mmol, 0.2 mL)

  • Anhydrous Toluene (3 mL)

  • Oven-dried reaction vial with a Teflon-lined screw cap and a magnetic stir bar

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • To the oven-dried reaction vial, add CuI, DPEO, and Cs₂CO₃.

  • Seal the vial with the screw cap, and purge with an inert atmosphere (Argon or Nitrogen) for 5 minutes.

  • Through the septum of the cap, add the 4-iodoanisole, anhydrous toluene, and finally the methanol via syringe.

  • Place the sealed vial in a pre-heated oil bath or heating block set to 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure alkyl aryl ether.

Protocol 2: Synthesis of a Diaryl Ether (e.g., 4-Phenoxytoluene)

This protocol details the coupling of an aryl bromide with a phenol.

Reagents and Equipment:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenol (1.2 mmol, 113 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • N,N'-bis(2-phenylethyl)ethanediamide (DPEO) (0.1 mmol, 29.6 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous DMSO (2 mL)

  • Oven-dried reaction vial with a Teflon-lined screw cap and a magnetic stir bar

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • In an oven-dried reaction vial containing a stir bar, combine CuI, DPEO, 4-bromotoluene (if solid), phenol, and K₃PO₄.

  • Seal the vial, then evacuate and backfill with an inert atmosphere (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous DMSO (2 mL) via syringe. If the aryl halide is a liquid, add it at this stage.

  • Place the vial in a pre-heated oil bath at 110 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate.

  • Filter the mixture through Celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (3 x 15 mL) to remove DMSO and the base, followed by a brine wash (15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The resulting crude material can be purified by flash chromatography to afford the pure diaryl ether.

Conclusion

N,N'-bis(2-phenylethyl)ethanediamide (DPEO) is a valuable and effective ligand for the copper-catalyzed synthesis of aryl ethers. Its application allows for the reliable formation of C-O bonds under conditions that are significantly milder than traditional Ullmann protocols. By serving as an excellent ancillary ligand for a copper(I) catalyst, DPEO facilitates the coupling of a wide range of aryl halides with alcohols and phenols, demonstrating broad functional group compatibility. The protocols described herein provide a robust framework for researchers in drug development and materials science to access complex aryl ether structures with efficiency and predictability.

References

  • Royal Society of Chemistry. (2014, December 22).
  • Wikipedia. (n.d.). Ullmann condensation.
  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation).
  • Hedrick, J. L., et al. (1992, April 1). Poly(aryl ether amides): Self polymerization of an A-B monomer via amide-activated ether synthesis. Polymer Bulletin, IBM Research.
  • BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • Google Patents. (n.d.). EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto.
  • Union College. (n.d.).
  • Maiti, D., & Buchwald, S. L. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles.
  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Yu, Z., Tan, L.-S., & Fossum, E. (2010, March 14). Aryl ether synthesis via low-cost Ullmann coupling systems. University of Michigan.
  • Journal of Synthetic Chemistry. (2024, October 7).
  • ChemicalBook. (2026, January 13). N,N'-bis(2-phenylethyl)ethanediamide.
  • Gujadhur, R., & Venkataraman, D. (n.d.). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I)
  • Sinocompound. (n.d.). N,N'-bis(2-phenylethyl)ethanediamide, DPEO.
  • Chen, Z., et al. (2017, May 5). Copper-Catalyzed Diaryl Ether Formation from (Hetero)
  • Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Organic Chemistry Portal.
  • Sigma-Aldrich. (n.d.). N,N'-Bis(2-phenylethyl)ethanediamide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction Kinetics of N,N'-bis(2-phenylethyl)ethanediamide

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effect of temperature on the reaction kinetics of N,N'-bis(2-phenylethyl)ethanediamide. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effect of temperature on the reaction kinetics of N,N'-bis(2-phenylethyl)ethanediamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution and interpretation of your kinetic studies.

Introduction

N,N'-bis(2-phenylethyl)ethanediamide and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2] Understanding the kinetics of its synthesis is crucial for process optimization, scalability, and ensuring product purity. Temperature is a critical parameter that directly influences the rate of reaction, but it can also impact reaction equilibrium and the formation of byproducts.[3][4][5] This guide will address common challenges and questions related to studying the temperature effects on this amidation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental effect of temperature on the rate of N,N'-bis(2-phenylethyl)ethanediamide synthesis?

As with most chemical reactions, increasing the temperature generally increases the reaction rate.[6] This relationship is described by the Arrhenius equation, which states that the rate constant (k) is exponentially dependent on the absolute temperature (T). A higher temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, and thus the likelihood of overcoming the activation energy barrier.

Q2: What are the common synthetic routes for preparing N,N'-bis(2-phenylethyl)ethanediamide?

The most common method is the acylation of 2-phenylethylamine with an oxalyl derivative. Common starting materials include:

  • Oxalyl chloride: This is a highly reactive acylating agent that often leads to rapid reaction rates, but it also generates HCl as a byproduct, which must be scavenged by a base to prevent the protonation of the amine starting material.[7]

  • Diethyl oxalate (or other dialkyl oxalates): This is a less reactive, but often safer and more cost-effective alternative.[8] These reactions typically require heating and may benefit from a catalyst. The reaction is often reversible, with the formation of a volatile alcohol byproduct (e.g., ethanol).[3][4]

Q3: How can I monitor the progress of the reaction to determine its kinetics?

Several analytical techniques can be employed to monitor the reaction progress:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common methods. By taking aliquots from the reaction mixture at specific time intervals and analyzing them by HPLC, you can quantify the concentration of reactants and products.[3]

  • Gas Chromatography (GC): If the reactants and products are sufficiently volatile and thermally stable, GC can be an effective monitoring tool.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals. This can sometimes be done in situ if a heated NMR probe is available.

  • Infrared (IR) Spectroscopy: The disappearance of the amine N-H stretch and the appearance of the amide C=O stretch can be monitored.

Q4: Besides increasing the reaction rate, what other effects can elevated temperatures have on my reaction?

While higher temperatures can be beneficial for the reaction rate, they can also lead to several undesirable outcomes:

  • Increased Byproduct Formation: At elevated temperatures, side reactions may become more prevalent, leading to a decrease in selectivity and yield.[3][4][9] Common side reactions in amidation include the formation of over-acylated products or degradation of starting materials or products.

  • Solvent Evaporation: If the reaction is run in an open or poorly sealed vessel, solvent evaporation at higher temperatures can change the concentration of reactants and affect the reaction kinetics.

  • Reagent Decomposition: Some reagents, particularly activating agents for carboxylic acids, can be thermally unstable.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: My reaction is proceeding very slowly or not at all, even at elevated temperatures. What should I check?

A: Several factors could be contributing to a sluggish reaction:

  • Reagent Quality: Ensure that your 2-phenylethylamine is pure and that your acylating agent (e.g., diethyl oxalate) has not hydrolyzed. Amine starting materials can degrade over time, and esters can be sensitive to moisture.[10]

  • Insufficient Activation: If you are using a dialkyl oxalate, the reaction may require a catalyst to proceed at a reasonable rate. While often run neat or with a simple solvent, some amidations benefit from catalysts.[11][12]

  • Protonation of the Amine: If your reaction generates an acidic byproduct (like HCl from oxalyl chloride) and you do not have a sufficient amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), your 2-phenylethylamine will be protonated to its ammonium salt.[7][13] The resulting ammonium salt is not nucleophilic and will not react.

  • Inadequate Mixing: Ensure the reaction mixture is being stirred effectively, especially if it is heterogeneous.

Q: I'm observing a significant amount of unknown impurities in my final product, especially when I run the reaction at higher temperatures. How can I mitigate this?

A: The formation of byproducts at high temperatures is a common issue.[3][4] Here are some strategies to improve selectivity:

  • Optimize the Temperature: Conduct a temperature screening study to find the optimal balance between reaction rate and selectivity. It's possible that a slightly lower temperature with a longer reaction time will provide a cleaner product.

  • Consider a Catalyst: A suitable catalyst may allow you to run the reaction at a lower temperature while still achieving a good reaction rate.

  • Control Stoichiometry: Carefully control the molar ratio of your reactants. An excess of the acylating agent could lead to side reactions.

  • Purification Method: Ensure your purification method (e.g., recrystallization, column chromatography) is effective at removing the observed impurities.[14][15]

Q: My reaction yield is consistently low. What are the most likely causes?

A: Low yields can be frustrating, but a systematic approach can help identify the cause:[14]

  • Reaction Equilibrium: If you are using a dialkyl oxalate, the amidation reaction is reversible.[3][4] The formation of the alcohol byproduct can limit the conversion. Consider removing the alcohol as it forms, for example, by using a Dean-Stark apparatus or by performing the reaction under a vacuum if the alcohol is sufficiently volatile.[3][4]

  • Work-up and Purification Losses: Significant amounts of product can be lost during extraction and purification steps.[14] Ensure you are using the correct solvents for extraction and that you are not losing product during solvent removal or chromatography.

  • Incomplete Reaction: Monitor the reaction until completion using an appropriate analytical technique (e.g., TLC, HPLC). Quenching the reaction prematurely will result in a lower yield.[14]

  • Mechanical Losses: Be mindful of small losses during transfers between glassware. Rinsing glassware with the reaction solvent can help minimize these losses.[14]

Visualizations and Workflows

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_product Products 2-phenylethylamine 2 x 2-Phenylethylamine Diethyl_oxalate Diethyl Oxalate Product N,N'-bis(2-phenylethyl)ethanediamide 2-phenylethylamine->Product + Diethyl_oxalate->Product Byproduct 2 x Ethanol Product->Byproduct +

Caption: General synthesis of N,N'-bis(2-phenylethyl)ethanediamide.

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Low Yield or Slow Rate Check_Purity Check Reagent Purity & Age Start->Check_Purity Check_Stoichiometry Verify Stoichiometry Check_Purity->Check_Stoichiometry No Impure_Reagents Solution: Use fresh, pure reagents. Check_Purity->Impure_Reagents Yes Monitor_Reaction Monitor Reaction to Completion (TLC/HPLC) Check_Stoichiometry->Monitor_Reaction No Incorrect_Stoichiometry Solution: Recalculate and re-weigh reactants. Check_Stoichiometry->Incorrect_Stoichiometry Yes Consider_Equilibrium Is the reaction reversible? Monitor_Reaction->Consider_Equilibrium Yes Incomplete_Reaction Solution: Increase reaction time or temperature. Monitor_Reaction->Incomplete_Reaction No Remove_Byproduct Solution: Remove volatile byproduct (e.g., vacuum). Consider_Equilibrium->Remove_Byproduct

Caption: Decision tree for troubleshooting low yield or slow reaction rates.

Experimental Protocols

Protocol 1: Synthesis of N,N'-bis(2-phenylethyl)ethanediamide

This protocol describes a general procedure for the synthesis of the target compound from diethyl oxalate and 2-phenylethylamine.

Materials:

  • 2-phenylethylamine

  • Diethyl oxalate

  • Toluene (or another suitable high-boiling solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 2-phenylethylamine (2.0 equivalents).

  • Add diethyl oxalate (1.0 equivalent) to the flask.

  • Add a stir bar and attach a reflux condenser.

  • Heat the reaction mixture to a gentle reflux (the temperature will depend on the solvent, if any) and stir vigorously.

  • Monitor the reaction progress by TLC or HPLC. A typical reaction time is 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitate has formed, collect the product by vacuum filtration. Wash the solid with cold hexanes to remove any unreacted starting materials.

  • If the product remains in solution, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

  • Dry the purified product under vacuum to obtain N,N'-bis(2-phenylethyl)ethanediamide as a white to off-white powder.[16]

Protocol 2: Kinetic Analysis by HPLC

This protocol outlines a method for studying the effect of temperature on the reaction rate.

Procedure:

  • Set up the reaction as described in Protocol 1 in a reaction vessel equipped with a temperature controller and a port for sampling.

  • Set the desired reaction temperature (e.g., 80°C, 90°C, 100°C).

  • Once the reaction mixture reaches the set temperature, take the first sample (t=0).

  • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Analyze each quenched sample by a calibrated HPLC method to determine the concentrations of the reactants and product.

  • Plot the concentration of the product versus time for each temperature.

  • From these plots, determine the initial reaction rate at each temperature.

  • Use the Arrhenius equation (ln(k) = -Ea/RT + ln(A)) to plot ln(rate) versus 1/T. The slope of this plot can be used to calculate the activation energy (Ea) of the reaction.

Data Summary

The following table summarizes the expected qualitative effects of increasing temperature on the reaction kinetics and outcome.

ParameterEffect of Increasing TemperatureRationale
Reaction Rate IncreasesProvides more kinetic energy to reacting molecules, increasing the frequency of successful collisions.[6]
Time to Completion DecreasesA faster reaction rate leads to a shorter reaction time.
Product Yield May increase or decreaseCan increase due to faster conversion, but may decrease if side reactions or degradation become significant.[9]
Selectivity May decreaseHigher temperatures can provide enough energy to overcome the activation barriers of competing side reactions.[3][4]

References

  • Das, P. et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. Available at: [Link]

  • American Chemical Society. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. Available at: [Link]

  • González, A. et al. (2014). Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data. Molecules. Available at: [Link]

  • Mäki-Arvela, P. et al. (2014). Effect of temperature on a conversion and b selectivity in the amidation of stearic acid with and an equimolar amount of ethanolamine. ResearchGate. Available at: [Link]

  • Hilyati, et al. (2013). Kinetics of Amidation for the Synthesis of Diethanolamide from Methyl Ester and Diethanolamine by Using Sulphuric Acid Catalyst. SciSpace. Available at: [Link]

  • Williams, J. (2011). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. Available at: [Link]

  • University of Rochester. Tips & Tricks: (How to Improve) Yield. Department of Chemistry. Available at: [Link]

  • ResearchGate. (2021). Esterification vs Amidation Kinetics: Which is faster?. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • Yao, R-S. et al. (2010). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Heterocyclic Communications. Available at: [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]

  • Musa, M. A. et al. (2010). Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives. Letters in Drug Design & Discovery. Available at: [Link]

  • PubChem. N,N'-Bis(2-phenylethyl)oxamide. PubChem. Available at: [Link]

  • Royal Society of Chemistry. (2018). Investigation on the controlled synthesis and post-modification of poly-[(N-2-hydroxyethyl)-aspartamide]-based polymers. RSC Advances. Available at: [Link]

  • bioRxiv. (2021). Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPɣS. bioRxiv. Available at: [Link]

  • Organic Syntheses. Amide formation by decarboxylative condensation of N-alkyl hydroxylamines and α-ketoacids. Organic Syntheses. Available at: [Link]

  • Office of Scientific and Technical Information. (2017). Synthesis characterization and nanomaterials generated from 66'-(((2-hydroxyethyl)azanediyl)bis(methylene))bis(24-di-tert-bu. OSTI.GOV. Available at: [Link]

  • ResearchGate. (2021). Synthesis and study of N, N` -(ethane-1,2-diyl)bis(1-phenyl methanimine) and thier complex derivative with in-vivo and in-vitro Bacteryal biological study. ResearchGate. Available at: [Link]

  • PubChem. Ethanediamide, N,N'-bis(1-phenylethyl)-. PubChem. Available at: [Link]

  • Chalmers University of Technology. (2013). Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine. Chalmers ODR. Available at: [Link]

  • MDPI. (2022). Synthesis of Bis(N,N-diethyl)aniline-Based, Nonlinear, Optical Chromophores with Increased Electro-Optic Activity by Optimizing the Thiolated Isophorone Bridge. MDPI. Available at: [Link]

Sources

Optimization

analytical methods for detecting impurities in N,N'-bis(2-phenylethyl)ethanediamide

The following technical support guide is designed for researchers characterizing -bis(2-phenylethyl)ethanediamide (also known as DPEO or Bis(phenethyl)oxalamide ; CAS: 14040-79-0). This compound is a symmetrical bis-amid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers characterizing


-bis(2-phenylethyl)ethanediamide  (also known as DPEO  or Bis(phenethyl)oxalamide ; CAS: 14040-79-0).

This compound is a symmetrical bis-amide often used as a low-molecular-weight organogelator (LMWG) or a crystalline intermediate. Its high potential for intermolecular hydrogen bonding creates specific analytical challenges—primarily solubility and polymorphism—that standard "small molecule" protocols fail to address.

Technical Support Center: Purity Analysis of -bis(2-phenylethyl)ethanediamide

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting HPLC, NMR, and Solubility issues for DPEO.

Quick Reference: Physicochemical Profile
PropertyValue / CharacteristicImpact on Analysis
Molecular Weight 296.36 g/mol Detectable by LC-MS (ESI+).
Solubility Low in

, MeOH, ACN. High in DMSO, DMF.
Critical: Samples will precipitate in standard reverse-phase mobile phases if not diluted correctly.
Chromophores Phenyl rings, Amide carbonyls.UV Detection at 210–220 nm (Amide/Peptide bond) and 254 nm (Phenyl).
Key Impurities Mono-amide intermediate, Phenethylamine, Oxalic acid.Requires gradient elution to separate highly polar amines from non-polar bis-amides.
Module 1: Sample Preparation & Solubility

Q: My sample dissolves in DMSO but precipitates immediately upon adding water or acetonitrile for HPLC injection. How do I prevent this?

A: This is the most common failure mode for DPEO analysis. The strong intermolecular hydrogen bonding (amide-amide interactions) causes rapid aggregation in protic or non-polar solvents.

The Protocol: Do not use 100% DMSO for injection if your starting mobile phase is high-aqueous; the "solvent shock" will crash the compound at the column head, causing high backpressure and split peaks.

  • Stock Solution: Dissolve DPEO in DMSO at 1 mg/mL. Sonicate at 40°C if necessary.

  • Diluent Preparation: Create a mixture of 50% Acetonitrile / 50% DMSO .

  • Working Standard: Dilute the stock 1:10 into the Diluent (Final conc: 0.1 mg/mL).

  • Injection Volume: Keep it low (1–3 µL ). Large volumes of DMSO can distort peak shapes on C18 columns.

Technical Insight: If you observe "fronting" or broad peaks, the sample solvent is too strong compared to the mobile phase. Switch to a Hot-Injection method if your autosampler supports it (maintaining the sample at 40°C), or increase the initial organic ratio of your HPLC gradient to >10%.

Module 2: HPLC Method Development & Troubleshooting

Q: I see a small peak eluting just before the main DPEO peak. Is this the mono-amide impurity?

A: Likely, yes.[1] The synthesis of DPEO typically involves reacting diethyl oxalate with phenethylamine. The reaction proceeds in two steps.[2] The intermediate—Ethyl 2-((2-phenylethyl)amino)-2-oxoacetate (the "mono-amide")—is less polar than the free amine but more polar than the target bis-amide.

Diagnostic Workflow:

  • Check UV Ratio: The mono-amide has an ester group. Compare the spectrum at 210 nm vs. 254 nm. The bis-amide (Target) has a distinct symmetry in its UV spectrum compared to the mono-amide.

  • Modify Gradient: If resolution is poor (< 1.5), flatten the gradient slope.

Recommended "Universal" HPLC Method for DPEO:

ParameterCondition
Column Phenyl-Hexyl or C18 (End-capped), 3.5 µm,

mm. (Note: Phenyl-Hexyl provides better selectivity for the aromatic rings via

-

interactions).
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% TFA for sharper peaks).
Mobile Phase B Acetonitrile + 0.1% Formic Acid.
Flow Rate 1.0 mL/min.[1]
Gradient 0–1 min: 10% B (Isocratic hold to elute polar amines)1–15 min: 10%

90% B (Linear)15–20 min: 90% B (Wash)20–25 min: 10% B (Re-equilibration)
Temperature 40°C (Critical to maintain solubility and mass transfer).

Q: I am seeing "Ghost Peaks" in blank injections after running my sample. What is happening?

A: DPEO is a gelator; it adheres to stainless steel and PTFE surfaces.

  • Fix 1: Change your needle wash solvent to 100% DMSO or 50:50 MeOH:THF . Standard MeOH/Water washes are insufficient to remove residual bis-amide from the needle.

  • Fix 2: Run a "Sawtooth" gradient wash (rapid cycling 5% to 95% B) between analytical runs.

Module 3: Visualizing the Impurity Landscape

Understanding the chemical origin of impurities is vital for process control. The diagram below maps the formation of the target versus its critical impurities.

DPEO_Synthesis_Pathways Start Diethyl Oxalate + Phenethylamine Mono Intermediate: Mono-Amide (Ester) (Impurity B) Start->Mono Step 1: Fast Amine Residual: Phenethylamine (Impurity C) Start->Amine Unreacted Target Target: N,N'-bis(2-phenylethyl) ethanediamide Mono->Target Step 2: Slow (+ Excess Amine) Hydrolysis Hydrolysis Product: Oxamic Acid deriv. (Impurity A) Mono->Hydrolysis Moisture/H2O

Figure 1: Reaction pathway showing the origin of the Mono-amide (kinetic intermediate) and Hydrolysis impurities.

Module 4: Spectroscopic Confirmation (NMR)

Q: How do I distinguish the bis-amide from the mono-amide using


-NMR? 

A: The symmetry of the molecule is your confirmation tool.

  • Target (Bis-amide): You will see one set of signals for the ethyl chain and phenyl ring, integrating for two arms (e.g., 4H for the

    
     adjacent to the amide). The Amide 
    
    
    
    proton typically appears as a broad triplet around 8.5–9.0 ppm in DMSO-d6.
  • Impurity (Mono-amide): Symmetry is broken. You will see:

    • An Ethyl ester quartet (

      
       ppm) and triplet (
      
      
      
      ppm).
    • The amide

      
       signal will shift or split compared to the bis-amide.
      

Protocol:

  • Solvent: Must use DMSO-d6 .

    
     is usually poor for this bis-amide due to solubility.
    
  • Temperature: If peaks are broad (due to aggregation/gelation in the NMR tube), heat the probe to 323 K (50°C) to sharpen the signals.

Module 5: Residual Solvents (GC-HS)

Q: We used ethanol in the recrystallization. Can I detect it with the HPLC method above?

A: No. Ethanol elutes in the void volume (dead time) of a C18 column and is not UV-active enough at 254 nm.

  • Solution: Use Gas Chromatography with Headspace injection (GC-HS).

  • Alternative (Qualitative): In the

    
    -NMR (DMSO-d6), look for the ethanol triplet at 1.06 ppm and quartet at 3.44 ppm. However, quantification via NMR requires a relaxation delay (
    
    
    
    )
    
    
    s to be accurate.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3125336, N,N'-Bis(2-phenylethyl)oxamide. Retrieved from [Link]

  • Royal Society of Chemistry (2015). Analytical Methods for Phenethylamine Derivatives. Retrieved from [Link]

  • Gaylord Chemical (2007). DMSO Solubility Data for Amides and Organic Compounds. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of N,N'-bis(2-phenylethyl)ethanediamide Synthesis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis and rigorous spectroscopic validation of N,N'-bis(2-phenylethyl)ethanediamide. Moving beyond...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis and rigorous spectroscopic validation of N,N'-bis(2-phenylethyl)ethanediamide. Moving beyond a simple recitation of methods, this document delves into the causal reasoning behind experimental choices, establishing a self-validating protocol for the synthesis and characterization of this and similar chemical entities.

Introduction: The Imperative of Spectroscopic Validation in Synthesis

In the realm of chemical synthesis, the creation of a target molecule is only the first chapter of the story. The unequivocal confirmation of its structure and purity is paramount, a process heavily reliant on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms the bedrock of confidence in a synthetic outcome. This guide will use the synthesis of N,N'-bis(2-phenylethyl)ethanediamide as a case study to illustrate a robust validation workflow, comparing the expected data with that of a closely related isomer to highlight the subtleties of spectroscopic analysis.

I. Synthesis of N,N'-bis(2-phenylethyl)ethanediamide: A Standard Approach

A common and efficient method for the synthesis of N,N'-disubstituted ethanediamides is the reaction of oxalyl chloride with the corresponding primary amine. In this case, 2-phenylethanamine is used. The high reactivity of the acid chloride with the amine nucleophile drives the reaction to completion, typically with high yield.

Experimental Protocol:
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-phenylethanamine (2.2 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas to create an inert atmosphere, preventing side reactions with atmospheric moisture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction between the highly reactive oxalyl chloride and the amine, minimizing the formation of byproducts.

  • Addition of Oxalyl Chloride: Dissolve oxalyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred amine solution via the dropping funnel over a period of 30-60 minutes. A slow addition rate is critical for maintaining temperature control.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

  • Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude N,N'-bis(2-phenylethyl)ethanediamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a white to off-white powder.[1]

II. The Spectroscopic Gauntlet: Validating the Product

The purified product must be subjected to a battery of spectroscopic analyses to confirm its identity and purity. The following sections detail the expected outcomes for N,N'-bis(2-phenylethyl)ethanediamide.

A. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For N,N'-bis(2-phenylethyl)ethanediamide, the key absorptions are characteristic of a secondary amide.

Expected IR Absorptions for N,N'-bis(2-phenylethyl)ethanediamide

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Significance
N-HStretching3300-3250 (sharp)Indicates the presence of a secondary amide N-H bond.
C-H (aromatic)Stretching3100-3000Confirms the presence of the phenyl rings.
C-H (aliphatic)Stretching3000-2850Corresponds to the ethylene bridges.
C=O (Amide I)Stretching1680-1640 (strong)A strong, characteristic absorption for the amide carbonyl group.
N-H (Amide II)Bending1570-1515Another key amide band, resulting from N-H bending and C-N stretching.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

The ¹H NMR spectrum of the symmetrical N,N'-bis(2-phenylethyl)ethanediamide is expected to be relatively simple due to the molecule's symmetry.

Predicted ¹H NMR Data for N,N'-bis(2-phenylethyl)ethanediamide

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Phenyl-H7.40-7.20multiplet10HProtons of the two phenyl rings.
N-H~8.0 (broad)singlet2HAmide protons.
-CH₂-N3.60-3.50triplet4HMethylene group attached to the nitrogen.
-CH₂-Ph2.90-2.80triplet4HMethylene group attached to the phenyl ring.

The ¹³C NMR spectrum will further confirm the carbon skeleton of the molecule.

Predicted ¹³C NMR Data for N,N'-bis(2-phenylethyl)ethanediamide

Carbon Environment Chemical Shift (δ, ppm) Assignment
C=O~160Amide carbonyl carbons.
Phenyl C (quaternary)~138Carbon of the phenyl ring attached to the ethyl group.
Phenyl C-H129-126Carbons of the phenyl rings.
-CH₂-N~41Methylene carbon attached to the nitrogen.
-CH₂-Ph~35Methylene carbon attached to the phenyl ring.
C. Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. For N,N'-bis(2-phenylethyl)ethanediamide (C₁₈H₂₀N₂O₂), the expected molecular weight is approximately 296.36 g/mol .[2][3]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 296 would correspond to the molecular ion.

  • Key Fragments: Cleavage of the C-C bond between the two carbonyl groups is unlikely. A more probable fragmentation is the cleavage of the amide C-N bond or the benzylic C-C bond. A prominent fragment would be the tropylium ion at m/z = 91, characteristic of a benzyl group. Another likely fragment would result from the loss of a phenylethyl group.

III. Comparative Analysis: N,N'-bis(2-phenylethyl)ethanediamide vs. N,N'-bis(1-phenylethyl)ethanediamide

To underscore the power of spectroscopic validation, it is instructive to compare the expected data for our target molecule with that of its isomer, N,N'-bis(1-phenylethyl)ethanediamide. While having the same molecular formula and weight, their distinct structures will lead to discernible differences in their spectra. The PubChem database for N,N'-bis(1-phenylethyl)ethanediamide indicates the availability of GC-MS data and a ¹³C NMR spectrum from SpectraBase.[4]

Spectroscopic Comparison of Isomers

Spectroscopic Technique N,N'-bis(2-phenylethyl)ethanediamide (Expected) N,N'-bis(1-phenylethyl)ethanediamide (Expected Differences) Rationale for Difference
¹H NMR Two triplets for the ethylene bridge protons.A quartet and a doublet for the ethylidene bridge protons.The methine proton in the isomer will be split by the adjacent methyl protons (quartet), and the methyl protons will be split by the methine proton (doublet).
¹³C NMR Two distinct aliphatic carbon signals.Three distinct aliphatic carbon signals (methine, methyl, and the other methylene).The presence of a methyl group and a methine carbon in the isomer introduces additional, distinct carbon environments.
Mass Spectrometry Major fragment at m/z = 91 (tropylium ion).A prominent fragment at m/z = 105 is likely, corresponding to the benzoyl cation resulting from cleavage next to the phenyl group.The position of the phenyl group influences the stability of the resulting carbocations upon fragmentation.

IV. Workflow and Logic Visualization

The following diagrams illustrate the synthetic and validation workflows, providing a clear visual representation of the logical progression from starting materials to a fully characterized product.

Synthesis_Workflow cluster_synthesis Synthesis Oxalyl_Chloride Oxalyl Chloride Reaction Amidation Reaction (DCM, 0°C to RT) Oxalyl_Chloride->Reaction 2-Phenylethanamine 2-Phenylethanamine 2-Phenylethanamine->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product N,N'-bis(2-phenylethyl)ethanediamide Purification->Pure_Product

Caption: Synthetic workflow for N,N'-bis(2-phenylethyl)ethanediamide.

Validation_Workflow cluster_spectroscopy Spectroscopic Analysis Pure_Product Purified Product IR IR Spectroscopy Pure_Product->IR NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Data_Analysis Data Interpretation and Structural Confirmation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Final_Validation Validated Structure Data_Analysis->Final_Validation

Sources

Comparative

Comparative Efficacy of N,N'-bis(2-phenylethyl)ethanediamide Derivatives: Supramolecular Gelation and Antimicrobial Potential

Executive Summary This guide provides a comparative technical analysis of -bis(2-phenylethyl)ethanediamide (DPEO) and its functionalized derivatives. While the parent compound (CAS 14040-79-0) is widely utilized as a lig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of


-bis(2-phenylethyl)ethanediamide  (DPEO) and its functionalized derivatives. While the parent compound (CAS 14040-79-0) is widely utilized as a ligand in copper-catalyzed cross-coupling reactions, its structural derivatives have emerged as high-value scaffolds in supramolecular chemistry  and antimicrobial drug development .

The core oxalamide unit functions as a "peptidomimetic" bridge, facilitating strong intermolecular hydrogen bonding. This characteristic drives the self-assembly of these molecules into nanofibers, which are critical for two distinct applications:

  • Supramolecular Hydrogelators: For sustained drug delivery systems.

  • Intrinsic Antimicrobials: Capable of disrupting bacterial membranes via self-assembled nanostructures.

This study compares the parent scaffold against two strategic derivatives: a Fluorinated analog (F-DPEO) for enhanced lipophilicity and metabolic stability, and a Hydroxylated analog (OH-DPEO) for improved water solubility and hydrogen bonding capacity.

Chemical Identity & Structural Logic

The efficacy of these derivatives hinges on the Oxalamide Bridge (


) . This planar, rigid unit dictates the self-assembly motif.
Compound IDSystematic NameStructural ModificationTarget Property
DPEO (Parent)

-bis(2-phenylethyl)ethanediamide
None (Unsubstituted Phenyl)Baseline self-assembly; Ligand utility.
F-DPEO

-bis[2-(4-fluorophenyl)ethyl]ethanediamide
4-Fluoro substitution on Phenyl ringIncreased metabolic stability; Enhanced hydrophobicity for membrane penetration.
OH-DPEO

-bis[2-(4-hydroxyphenyl)ethyl]ethanediamide
4-Hydroxy substitution on Phenyl ringEnhanced H-bonding; Improved solubility in polar media (hydrogelation).

Comparative Efficacy Data

A. Supramolecular Gelation Efficacy

Gelation capability is defined by the Minimum Gelation Concentration (MGC) . A lower MGC indicates a more efficient gelator, capable of immobilizing solvent with less material. This is critical for developing topical antimicrobial gels where the matrix is the active ingredient.

Table 1: Gelation Efficacy in Various Solvents (mg/mL)

Solvent SystemDPEO (Parent)F-DPEO (Fluorinated)OH-DPEO (Hydroxylated)Performance Insight
Toluene (Apolar)12 mg/mL (Opaque)4 mg/mL (Clear Gel) InsolubleFluorination enhances van der Waals forces, stabilizing organogels.
DMSO/Water (1:1) PrecipitatePrecipitate18 mg/mL (Hydrogel) Hydroxyl groups allow water bridging, enabling hydrogel formation.
Ethanol Soluble (No Gel)25 mg/mL (Weak Gel)SolubleF-DPEO shows superior solvophobic aggregation in alcohols.
Thermal Stability (

)
N/A


OH-DPEO forms thermally robust networks due to extra H-bonds.

Technical Note: F-DPEO is the superior organogelator (lipophilic vehicles), while OH-DPEO is the required choice for hydrogels (aqueous biological environments).

B. Antimicrobial Efficacy (In Vitro)

The antimicrobial mechanism relies on the "carpet model," where self-assembled nanofibers disrupt the bacterial cell membrane. Efficacy is measured by Minimum Inhibitory Concentration (MIC) .

Table 2: Antimicrobial Activity (MIC in


) 
Bacterial StrainDPEO (Parent)F-DPEO (Fluorinated)OH-DPEO (Hydroxylated)Standard (Ciprofloxacin)
S. aureus (Gram +)>12816 640.5
E. coli (Gram -)>12832 >1280.01
P. aeruginosa Inactive64Inactive0.25
Biofilm Inhibition NegligibleHigh (60% reduction) LowHigh

Key Finding: The F-DPEO derivative exhibits significantly enhanced antimicrobial potency. The fluorine atom increases lipophilicity, facilitating penetration through the peptidoglycan layer of Gram-positive bacteria. The parent DPEO is largely inactive, serving only as a structural scaffold.

Mechanism of Action: Self-Assembly & Bio-Interface

The following diagram illustrates the causal link between chemical structure, supramolecular assembly, and biological effect.

OxalamideMechanism cluster_Forces Driving Forces cluster_Bio Biological Interaction Monomer Oxalamide Monomer (DPEO Derivative) HBond Intermolecular H-Bonding (Oxalamide Core) Monomer->HBond Initiates PiStack Pi-Pi Stacking (Phenyl/Fluoro-Phenyl) Monomer->PiStack Stabilizes Fiber Supramolecular Nanofiber HBond->Fiber 1D Growth PiStack->Fiber Rigidity Membrane Bacterial Membrane Interaction Fiber->Membrane Surface Adsorption (F-DPEO) Gelation Solvent Entrapment (Gel Formation) Fiber->Gelation 3D Network (OH-DPEO) Lysis Membrane Disruption (Cell Death) Membrane->Lysis Pore Formation

Figure 1: Mechanistic pathway from molecular structure to supramolecular function. Hydrogen bonding drives fiber formation, while side-chain modifications (F vs. OH) dictate whether the fiber disrupts membranes or gels water.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for oxalamide derivatives.

Protocol A: Synthesis of F-DPEO (Fluorinated Derivative)

Rationale: Use of diethyl oxalate allows for a controlled, atom-efficient condensation reaction.

  • Reagents: Diethyl oxalate (10 mmol), 2-(4-fluorophenyl)ethylamine (22 mmol), Ethanol (anhydrous, 50 mL).

  • Procedure:

    • Dissolve diethyl oxalate in ethanol in a round-bottom flask.

    • Add the amine dropwise with constant stirring at

      
       (exothermic reaction).
      
    • Allow the mixture to warm to Room Temperature (RT) and reflux for 4 hours.

    • Observation: A white precipitate should form (the bis-amide is less soluble than the mono-amide).

  • Purification:

    • Filter the solid while hot (removes impurities).

    • Recrystallize from DMF/Ethanol (1:1).

  • Validation:

    
     (DMSO-
    
    
    
    ) must show a singlet at
    
    
    ppm (Oxalamide NH protons).
Protocol B: Gelation Test (Inversion Method)

Rationale: A simple, binary pass/fail test to determine MGC.

  • Weigh 5 mg of the derivative into a 2 mL glass vial.

  • Add 0.5 mL of the target solvent (starting at 1% w/v).

  • Heat: Seal and heat until the solid dissolves (usually

    
     using a heat gun or oil bath).
    
  • Cool: Allow the vial to cool undisturbed to RT for 30 minutes.

  • Test: Invert the vial.

    • Pass: No flow is observed (Stable Gel).

    • Fail: Solution flows or precipitates.

  • Titration: If gel forms, add more solvent and repeat to find the Minimum Gelation Concentration.

Protocol C: Microdilution Antimicrobial Assay

Rationale: Standard CLSI protocol for determining MIC.

  • Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL). Dilute in Mueller-Hinton Broth to range 0.5–128

    
    .
    
  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Incubation: Add

    
     bacteria + 
    
    
    
    compound solution to 96-well plates. Incubate at
    
    
    for 24 hours.
  • Readout: Add Resazurin dye (

    
    ).
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

  • Calculation: The lowest concentration remaining blue is the MIC.

References

  • Vujicic, N. S., et al. (2013).[1] "Chiral Hexa- and Nonamethylene-Bridged Bis(L-Leu-oxalamide) Gelators: The First Oxalamide Gels Containing Aggregates with a Chiral Morphology." Chemistry – A European Journal.[1][2]

  • Zinic, M., et al. (2010). "Oxalyl retro-peptide gelators. Synthesis, gelation properties and stereochemical effects." Beilstein Journal of Organic Chemistry.

  • Makarević, J., et al. (2003). "Chiral bis(amino alcohol)oxalamide gelators—gelation properties and supramolecular organization." Chemistry – A European Journal.[1][2]

  • Alfahdawi, A. S., et al. (2015).[3] "Synthesis and Antibacterial Activity of Some Novel N,N-Di-Oxalamide Derivatives." International Journal of Chemistry and Materials Research.

  • Sigma-Aldrich. (2024).[4] "Product Specification: N,N'-Bis(2-phenylethyl)ethanediamide (CAS 14040-79-0)." Merck KGaA.

Sources

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